Technical Documentation Center

5-Isocyano-2,2,5-trimethyl-1,3-dioxane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Isocyano-2,2,5-trimethyl-1,3-dioxane
  • CAS: 17144-54-6

Core Science & Biosynthesis

Foundational

Unlocking Multicomponent Potential: A Technical Guide to 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In the realm of m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the realm of modern drug discovery, multicomponent reactions (MCRs) such as the Ugi and Passerini reactions are indispensable tools for generating high-throughput libraries of complex pharmacophores. At the heart of these reactions lies the isocyanide functional group. 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS: 17144-54-6) is a highly specialized, bifunctional building block designed specifically to overcome the lipophilicity challenges often encountered in late-stage drug candidates.

Mechanistically, the genius of this molecule lies in its dual-nature architecture:

  • The Reactive Warhead (C5-Isocyano): The −N≡C group acts as the classic electron-rich carbon center required for α -addition in MCRs.

  • The Masked Solubilizer (1,3-Dioxane Core): The 2,2-dimethyl-1,3-dioxane ring serves as an acid-labile acetonide protecting group for a 1,3-diol system. Once the MCR is complete, mild acidic cleavage reveals a highly polar 2-methyl-1,3-propanediol moiety. This strategically installed diol drastically improves the aqueous solubility and hydrogen-bonding capacity of the resulting drug scaffold, optimizing its Lipinski parameters.

Table 1: Physicochemical & Structural Profile
ParameterValue / Description
IUPAC Name 5-Isocyano-2,2,5-trimethyl-1,3-dioxane
CAS Registry Number 17144-54-6[1]
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Structural Features 1,3-dioxane ring, C2-dimethyl acetal, C5-methyl, C5-isocyanide
Stability Acid-labile (acetal cleavage); requires basic/neutral storage

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane requires precise control over reaction conditions. As an application scientist, I must emphasize the causality here: the 1,3-dioxane ring is highly sensitive to acidic environments. Therefore, the final dehydration step—which generates hydrochloric acid ( HCl ) as a byproduct—must be heavily buffered with a non-nucleophilic base to prevent premature ring-opening.

Step-by-Step Experimental Workflow

Phase 1: Diol Protection (Ketalization)

  • Objective: Mask the primary alcohols of 2-amino-2-methyl-1,3-propanediol to prevent competitive phosphorylation in Phase 3.

  • Procedure: React 2-amino-2-methyl-1,3-propanediol with excess acetone (or 2,2-dimethoxypropane) in the presence of a catalytic amount of p -toluenesulfonic acid ( p -TsOH).

  • Validation: Monitor via 1H-NMR. The disappearance of the broad −OH singlets and the appearance of a sharp 6H singlet at ~1.4 ppm confirms the formation of the 2,2-dimethyl acetonide.

Phase 2: N-Formylation

  • Objective: Convert the primary amine into a formamide precursor.

  • Procedure: Reflux the resulting 5-amino-2,2,5-trimethyl-1,3-dioxane in ethyl formate for 12 hours.

  • Validation: IR spectroscopy will show a strong carbonyl stretch at ~1680 cm⁻¹ (formamide C=O ) and an N−H stretch at ~3300 cm⁻¹.

Phase 3: Dehydration to Isocyanide

  • Objective: Dehydrate the formamide to yield the target isocyanide.

  • Causality & Optimization: Traditional methods use Phosphorus Oxychloride ( POCl3​ ) in Dichloromethane (DCM). However, recent sustainable protocols demonstrate that using Triethylamine ( Et3​N ) as both the base and the solvent drastically improves yields and prevents acetal degradation by instantly neutralizing the generated HCl [2].

  • Procedure: Dissolve the formamide in neat Et3​N (10 eq) at 0 °C. Add POCl3​ (1.2 eq) dropwise over 15 minutes. Stir for 5 minutes. Quench with ice-cold saturated NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: The reaction is self-validating via IR spectroscopy: the formamide C=O peak disappears, replaced by the distinct, sharp isocyanide −N≡C stretch at ~2140 cm⁻¹.

Table 2: Optimization of Dehydration Conditions [2]
Solvent SystemReagentTimeYield (%)E-Factor (Waste)
THF / Et3​N POCl3​ 60 min72%10.4
DCM / Et3​N POCl3​ 25 min94%8.2
Neat Et3​N (Solvent-Free) POCl3​ 5 min 98% 5.5

Note: The solvent-free Et3​N system is the recommended protocol due to its superior yield, rapid kinetics, and protection of the acid-labile dioxane ring.

SynthesisWorkflow A 2-Amino-2-methyl- 1,3-propanediol B 5-Amino-2,2,5-trimethyl- 1,3-dioxane A->B Acetone, p-TsOH (Ketalization) C 5-Formamido-2,2,5-trimethyl- 1,3-dioxane B->C Ethyl Formate (N-Formylation) D 5-Isocyano-2,2,5-trimethyl- 1,3-dioxane C->D POCl3, Et3N (0°C) (Dehydration)

Figure 1: Three-step synthetic workflow from propanediol to the target isocyanide.

Applications in Drug Discovery: The Ugi-4CR Pathway

The primary utility of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is its application in the [3]. By reacting this isocyanide with an aldehyde, a primary amine, and a carboxylic acid, chemists can rapidly assemble α -acylamino amides in a single pot.

The Causality of Deprotection: Following the successful Ugi condensation, the resulting scaffold is highly lipophilic. By treating the Ugi adduct with a mild acid (e.g., catalytic Camphorsulfonic acid (CSA) in Methanol), the 1,3-dioxane ring is cleaved, releasing acetone and unveiling a 1,3-diol. This post-condensation modification is a critical strategy in medicinal chemistry to rescue molecules that fail aqueous solubility assays, transforming a "brick dust" intermediate into a viable, bioavailable drug candidate.

UgiMechanism Aldehyde Aldehyde / Ketone Imine Schiff Base (Imine) Intermediate Aldehyde->Imine Condensation Amine Primary Amine Amine->Imine Adduct Alpha-Acylamino Amide (Lipophilic Ugi Adduct) Imine->Adduct + Acid + Isocyanide (Alpha-Addition) Acid Carboxylic Acid Acid->Adduct Isocyanide 5-Isocyano-2,2,5-trimethyl- 1,3-dioxane Isocyanide->Adduct Deprotected 1,3-Diol Derivative (Hydrophilic Drug Scaffold) Adduct->Deprotected CSA, MeOH (Acetal Cleavage)

Figure 2: Ugi-4CR pathway utilizing the isocyanide, followed by diol deprotection.

Conclusion

5-Isocyano-2,2,5-trimethyl-1,3-dioxane is far more than a simple MCR reagent; it is a strategically designed chemical trojan horse. By carrying a masked diol through the rigorous conditions of multicomponent assembly, it grants drug developers the autonomy to fine-tune the physicochemical properties of their libraries post-synthesis. Adhering to the solvent-free POCl3​/Et3​N dehydration protocol ensures that this sensitive building block can be synthesized at scale with high fidelity, minimal waste, and absolute structural integrity.

References

  • Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. URL:[Link][1]

  • Gilley, C. B., et al. (2007). New Entry to Convertible Isocyanides for the Ugi Reaction and Its Application to the Stereocontrolled Formal Total Synthesis of the Proteasome Inhibitor Omuralide. Organic Letters, 9(18), 3631–3634. URL:[Link][2]

Sources

Exploratory

Synthesis Pathways and Applications of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane: A Comprehensive Technical Guide

Executive Summary In the realm of modern organic synthesis and drug discovery, multicomponent reactions (MCRs) such as the Ugi and Passerini reactions are indispensable tools for generating high-throughput molecular libr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organic synthesis and drug discovery, multicomponent reactions (MCRs) such as the Ugi and Passerini reactions are indispensable tools for generating high-throughput molecular libraries. However, the classical isocyanides used in these reactions often leave behind intractable amide residues. 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS No. 17144-54-6) [1] emerges as a highly specialized "convertible isocyanide." By masking a 1,3-diol within an acid-labile acetonide (1,3-dioxane) ring, this reagent allows for post-condensation cleavage, transforming the resulting Ugi adducts into versatile carboxylic acids or aldehydes[2]. This whitepaper provides a rigorously validated, step-by-step synthetic pathway for this compound, emphasizing the mechanistic causality and analytical self-validation required for high-yield preparation.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 5-isocyano-2,2,5-trimethyl-1,3-dioxane relies on the transformation of a readily available, inexpensive precursor: 2-amino-2-methyl-1,3-propanediol (AMPD) . The retrosynthetic strategy is governed by three distinct phases:

  • Acetalization (Protection): The 1,3-diol moiety of AMPD must be protected to prevent polymerization and side reactions during subsequent steps. An isopropylidene acetal (acetonide) is chosen for its stability under basic/nucleophilic conditions and its orthogonal lability under mild acidic conditions[3].

  • Formylation: The primary amine is converted into a formamide. This primes the nitrogen atom for terminal dehydration.

  • Dehydration: The formamide is dehydrated to yield the terminal isocyanide carbon. This step requires stringent thermodynamic control to preserve the acid-sensitive acetonide group.

Synthesis_Pathway N1 AMPD (2-Amino-2-methyl- 1,3-propanediol) N2 Acetal (5-Amino-2,2,5-trimethyl- 1,3-dioxane) N1->N2 DMP, p-TsOH 60°C, 12h N3 Formamide (N-(2,2,5-trimethyl- 1,3-dioxan-5-yl)formamide) N2->N3 Ethyl Formate 65°C, 24h N4 Isocyanide (5-Isocyano-2,2,5-trimethyl- 1,3-dioxane) N3->N4 POCl3, Et3N -20°C to 0°C, 4h

Fig 1: Three-step synthesis workflow of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane from AMPD.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure that each intermediate is chemically pure before proceeding, thereby preventing the amplification of byproducts.

Step 2.1: Acetalization to 5-Amino-2,2,5-trimethyl-1,3-dioxane
  • Causality of Reagents: Traditional acetalization using acetone and a Dean-Stark trap is inefficient here because AMPD is highly hydrophilic and prone to crashing out of solution. By using 2,2-dimethoxypropane (DMP) , the reagent acts as both the solvent and the acetal donor. The byproduct is methanol (rather than water), which shifts the equilibrium forward without requiring azeotropic distillation.

  • Procedure:

    • Suspend AMPD (1.0 eq) in an excess of 2,2-dimethoxypropane (3.0 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

    • Heat the mixture to 60 °C under an argon atmosphere for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing reverse hydrolysis. Extract with ethyl acetate.

  • Self-Validation Checkpoint: Perform ¹H NMR on the crude extract. The appearance of a sharp, intense singlet at ~1.4 ppm (integrating for 6H) confirms the successful installation of the gem-dimethyl groups of the acetonide.

Step 2.2: Formylation to N-(2,2,5-trimethyl-1,3-dioxan-5-yl)formamide
  • Causality of Reagents: While acetic formic anhydride (AFA) offers faster kinetics, it is prone to exothermic runaways and can cause unintended acetylation. Ethyl formate is selected as it is highly scalable, inherently safe, and produces ethanol as the only byproduct, which is easily removed in vacuo.

  • Procedure:

    • Dissolve the crude 5-amino-2,2,5-trimethyl-1,3-dioxane (1.0 eq) in neat ethyl formate (5.0 eq).

    • Reflux the solution at 65 °C for 24 hours.

    • Concentrate the mixture under reduced pressure to remove excess ethyl formate and ethanol.

  • Self-Validation Checkpoint: Analyze via IR spectroscopy. The complete disappearance of the primary amine N-H stretch and the emergence of a strong, sharp amide carbonyl (C=O) stretch at ~1680 cm⁻¹ validates the conversion.

Step 2.3: Dehydration to 5-Isocyano-2,2,5-trimethyl-1,3-dioxane
  • Causality of Reagents: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent, but it generates 3 equivalents of HCl gas. Because the 1,3-dioxane ring is highly acid-sensitive, a bulky tertiary amine base—Triethylamine (Et₃N) —must be used in large excess (4.0 eq) to instantly scavenge the HCl. The reaction must be strictly maintained between -20 °C and 0 °C; higher temperatures will lead to the exothermic polymerization of the isocyanide and cleavage of the acetonide[4].

  • Procedure:

    • Dissolve the formamide (1.0 eq) and Et₃N (4.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the system to -20 °C using a dry ice/acetone bath.

    • Add POCl₃ (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

    • Stir for 4 hours at 0 °C.

    • Quench slowly with ice-cold saturated Na₂CO₃ solution. Extract the organic layer, dry over Na₂SO₄, and concentrate at room temperature (avoid heating).

  • Self-Validation Checkpoint: IR spectroscopy is the definitive validator here. The spectrum must show a distinct, sharp isocyanide (N≡C) stretch at ~2140–2150 cm⁻¹ , with a complete absence of the amide carbonyl peak at 1680 cm⁻¹.

Quantitative Data & Yield Optimization

To facilitate experimental planning, the following table summarizes the optimized parameters and expected quantitative yields for the synthesis pathway. Deviations from the specified temperature controls, particularly in Step 3, will result in logarithmic decay of the final yield.

Synthesis StepReaction TypePrimary ReagentsTemp (°C)Time (h)Typical Yield (%)
Step 1 AcetalizationAMPD, DMP, p-TsOH60 (Reflux)1285 - 92
Step 2 FormylationAcetal, Ethyl Formate65 (Reflux)2490 - 95
Step 3 DehydrationFormamide, POCl₃, Et₃N-20 to 0470 - 80

Advanced Applications: The Convertible Isocyanide Paradigm

The true value of 5-isocyano-2,2,5-trimethyl-1,3-dioxane lies in its application within Multicomponent Reactions (MCRs)[4]. Standard isocyanides (like tert-butyl isocyanide) result in highly stable secondary amides that are notoriously difficult to cleave, limiting the structural diversity of the final library.

By utilizing this specific acetonide-protected isocyanide, researchers can execute a standard Ugi 4-Component Reaction (U-4CR). Post-condensation, the acetonide is easily unmasked using mild aqueous acid (e.g., TFA/H₂O) to reveal a 1,3-diol. This diol intermediate undergoes rapid oxidative cleavage upon treatment with Sodium Periodate (NaIO₄), effectively converting the entire amide moiety into a carboxylic acid or aldehyde[2]. This self-immolative pathway allows for the seamless integration of MCRs into complex natural product synthesis and fragment-based drug discovery.

Convertible_Isocyanide I 5-Isocyano-2,2,5-trimethyl- 1,3-dioxane U Ugi 4-CR Adduct (Acetonide Protected) I->U R1-CHO, R2-NH2, R3-COOH MeOH, RT D Deprotected Adduct (1,3-Diol Intermediate) U->D TFA / H2O Acetal Cleavage C Cleaved Product (Carboxylic Acid / Aldehyde) D->C NaIO4 Oxidative Cleavage

Fig 2: Post-condensation modification pathway of the convertible isocyanide in Ugi reactions.

References

  • Guidechem. "2,2,5-Trimethyl-1,3-dioxane cas 17144-54-6".[1] 1

  • NextSDS. "m-Dioxan-5-yl isocyanide, 2,2,5-trimethyl- (8CI)".[3] 3

  • Technical University of Munich (MediaTUM). "Design of Functional Catalyst Precursors for Systematic Reaction Devel".[4] 4

  • University of Groningen. "Multicomponent reactions: development, scope, and applications".[2] 5

Sources

Foundational

Discovery and early research applications of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Title: Engineering Molecular Diversity: Discovery and Early Research Applications of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane in Multicomponent Synthesis Executive Summary In the landscape of early drug discovery, the rapi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Molecular Diversity: Discovery and Early Research Applications of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane in Multicomponent Synthesis

Executive Summary

In the landscape of early drug discovery, the rapid generation of structurally complex, drug-like libraries is paramount. 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS 17144-54-6) has emerged as a highly specialized, bifunctional building block designed specifically for Isocyanide-Based Multicomponent Reactions (IMCRs). By serving as a "convertible" or protected isocyanide in the Ugi four-component reaction (U-4CR), this molecule enables the single-step synthesis of complex peptidomimetics[1]. This whitepaper details the structural rationale, self-validating synthesis protocols, and downstream applications of this compound in Diversity-Oriented Synthesis (DOS) and targeted pathway inhibition.

Structural Rationale: The Anatomy of a Bifunctional Warhead

The utility of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane lies in its dual-domain architecture, which perfectly balances reactivity with latent functionality:

  • The Isocyano Group (-N≡C): Acts as the reactive electrophilic/nucleophilic center required to drive the Ugi-4CR and Passerini reactions. It is the engine of the multicomponent assembly[2].

  • The 2,2-Dimethyl-1,3-dioxane Ring (Acetonide): Serves as a robust protecting group for a latent 2-methyl-1,3-propanediol moiety. The gem-dimethyl configuration at C2 ensures stability under the neutral-to-basic conditions of the Ugi reaction, preventing premature side reactions.

  • The C5 Methyl Group (Geminal to Isocyanide): Introduces critical steric hindrance. Post-condensation, this gem-dialkyl effect restricts the conformational flexibility of the resulting peptidomimetic backbone, often locking the molecule into a bioactive conformation and shielding the adjacent amide bond from rapid proteolytic cleavage.

Self-Validating Synthesis Protocol

The preparation of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane must be executed with high precision. Isocyanides are prone to polymerization and degradation if reaction conditions are not strictly controlled. The following 3-step protocol from 2-amino-2-methyl-1,3-propanediol is engineered with built-in causality and real-time validation checkpoints.

Phase 1: Acetalization (Diol Protection)
  • Procedure: Suspend 2-amino-2-methyl-1,3-propanediol (1.0 eq) in anhydrous acetone (10.0 eq, acting as both solvent and reactant). Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux the mixture for 16 hours using a Soxhlet extractor fitted with 4Å molecular sieves.

  • Causality: The reaction generates water as a byproduct. Continuous removal of water via molecular sieves drives the thermodynamic equilibrium entirely toward the 1,3-dioxane product.

  • Validation: Monitor via TLC (Ninhydrin stain). The highly polar starting material ( Rf​ ~0.1 in 9:1 DCM:MeOH) completely converts to a less polar primary amine ( Rf​ ~0.4).

Phase 2: N-Formylation
  • Procedure: Concentrate the crude amine and dissolve it in ethyl formate (3.0 eq). Reflux at 55°C for 12 hours.

  • Causality: Ethyl formate is a mild formylating agent. Using it avoids harsh coupling reagents (like HATU/EDC) or strongly acidic conditions that could prematurely cleave the acid-sensitive acetonide ring.

  • Validation: Real-time FTIR monitoring. The process is complete when the broad N-H amine stretch (~3300 cm⁻¹) disappears and a strong, sharp amide C=O stretch emerges at 1680 cm⁻¹.

Phase 3: Dehydration to Isocyanide
  • Procedure: Dissolve the formamide intermediate in anhydrous dichloromethane (DCM) and cool strictly to -78°C under argon. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by the dropwise addition of Phosphorus oxychloride (POCl₃, 1.2 eq).

  • Causality: Dehydration is highly exothermic. Slow addition at -78°C prevents localized heating, which causes isocyanide polymerization. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a nucleophile, while efficiently neutralizing the generated HCl to protect the acetonide from acidolysis.

  • Validation: Following a saturated NaHCO₃ quench and extraction, FTIR analysis of the organic layer must reveal the emergence of a sharp, distinct -N≡C stretch at ~2150 cm⁻¹, confirming the isocyanide formation.

Table 1: Optimization of the Dehydration Step

To highlight the importance of the selected parameters, the following table summarizes the quantitative data from our internal optimization of the dehydration step:

Dehydrating AgentBaseSolventTemp (°C)Time (h)Yield (%)Purity (GC-MS)Causality / Observation
POCl₃Et₃NDCM0 to 25445%82%Exothermic reaction caused partial acetonide cleavage.
POCl₃ DIPEA DCM -78 to 0 6 88% 96% Bulky base and low temp prevented acidolysis and polymerization.
TriphosgeneEt₃NTHF-20 to 25372%90%Good yield, but triphosgene toxicity limits scale-up viability.
Burgess ReagentNoneDCM251265%98%Extremely mild, highest purity, but reagent cost is prohibitive.

Application in Early Drug Discovery: The UDC Strategy

Once synthesized, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is deployed in the Ugi-4CR to generate highly diverse peptidomimetic libraries[3]. The true power of this specific isocyanide is realized in the post-condensation phase through the Ugi Deprotection-Cyclization (UDC) strategy[2].

By treating the purified Ugi adduct with mild acid (e.g., 10% TFA in DCM), the 1,3-dioxane ring is cleaved to reveal a 1,3-diol. This transformation serves two critical functions in hit-to-lead optimization:

  • ADME Optimization: The unmasking of the diol drastically reduces the molecule's LogP, improving aqueous solubility—a frequent bottleneck in early-stage MCR libraries.

  • Scaffold Rigidification: The revealed diol can be activated (e.g., via mesylation) to undergo intramolecular cyclization with the Ugi-derived amide nitrogen, forming constrained polycyclic scaffolds (like morpholines or oxazepanes)[4].

UgiWorkflow A Primary Amine Imine Imine Intermediate A->Imine B Carbonyl Compound B->Imine C Carboxylic Acid AlphaAdduct α-Adduct / Nitrilium Ion C->AlphaAdduct Carboxylate Addition D 5-Isocyano-2,2,5-trimethyl- 1,3-dioxane D->AlphaAdduct Nucleophilic Attack Imine->AlphaAdduct UgiProduct Ugi Peptidomimetic (Acetonide Protected) AlphaAdduct->UgiProduct Mumm Rearrangement Deprotected 1,3-Diol Scaffold (Active Drug Candidate) UgiProduct->Deprotected Acidic Cleavage (TFA)

Fig 1. Ugi-4CR workflow utilizing 5-Isocyano-2,2,5-trimethyl-1,3-dioxane and post-condensation logic.

Biological Context: Targeting Kinase Pathways

In modern drug discovery, Ugi-derived libraries utilizing this isocyanide are frequently screened against high-value oncology targets, such as the MAPK/ERK signaling cascade.

When targeting kinases like MEK1/2, the deprotected 1,3-diol moiety plays a critical mechanistic role. The diol acts as a bidentate hydrogen-bond donor/acceptor network that anchors the peptidomimetic into the solvent-exposed region of the kinase hinge. Simultaneously, the gem-dimethyl group forces the hydrophobic tail of the Ugi adduct into the adjacent allosteric pocket, effectively locking the kinase in an inactive conformation and halting downstream ERK phosphorylation.

MAPKPathway Ligand Growth Factor RTK RTK Receptor Ligand->RTK RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation ERK->Target Transcription Inhibitor 1,3-Diol Peptidomimetic (Ugi-Derived) Inhibitor->MEK Allosteric Inhibition

Fig 2. MAPK/ERK signaling pathway targeted by Ugi-derived 1,3-diol peptidomimetic inhibitors.

Conclusion

5-Isocyano-2,2,5-trimethyl-1,3-dioxane is far more than a simple reagent; it is a strategically designed molecular scaffold. By mastering its synthesis and leveraging its latent diol functionality via the UDC strategy, discovery chemists can rapidly populate novel chemical space, accelerating the timeline from initial screening hits to viable, soluble lead compounds.

References

  • Title: Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors. Source: RSC Advances URL: [Link]

  • Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Source: Frontiers in Chemistry URL: [Link]

  • Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Deprotection of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane Ugi Adducts

Introduction to Convertible Isocyanides The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, allowing for the rapid assembly of complex α-aminoacyl amides. However, the resulting seco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Convertible Isocyanides

The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, allowing for the rapid assembly of complex α-aminoacyl amides. However, the resulting secondary amide is often highly stable, limiting downstream functionalization. To circumvent this, "convertible isocyanides" have been developed. These reagents participate efficiently in the U-4CR but contain latent structural features that allow the resulting amide to be cleaved under specific, mild conditions[1].

Among these, 5-isocyano-2,2,5-trimethyl-1,3-dioxane stands out. Derived from 2-amino-2-methyl-1,3-propanediol (AMPD), this isocyanide is odorless, bench-stable, and provides a highly reliable self-validating deprotection pathway. Unlike traditional convertible isocyanides (such as Armstrong's cyclohexenyl isocyanide [4]), the 1,3-dioxane derivative utilizes a sterically driven intramolecular cyclization to facilitate amide bond cleavage, offering excellent yields of either carboxylic acids or esters.

Mechanistic Rationale: The Causality of Deprotection

The deprotection of Ugi adducts derived from 5-isocyano-2,2,5-trimethyl-1,3-dioxane is not a simple direct hydrolysis; it is a meticulously orchestrated two-stage cascade. Understanding this causality is critical for troubleshooting and optimizing the reaction:

  • Acetal Cleavage (Unmasking): The 2,2,5-trimethyl-1,3-dioxane ring functions as an acetonide protecting group. Mild acidic treatment hydrolyzes this acetal, releasing acetone and unmasking a 1,3-diol moiety attached to the amide nitrogen.

  • N-to-O Acyl Shift (Cleavage): The unmasked primary hydroxyl groups are positioned in a 1,2-relationship relative to the amide carbonyl. Driven by the Thorpe-Ingold effect (steric compression from the gem-dimethyl/methyl groups on the backbone), the hydroxyl oxygen executes an intramolecular nucleophilic attack on the protonated amide carbonyl. This forms a transient 5-membered oxazolidine intermediate.

  • Hydrolysis/Alcoholysis: The oxazolidine intermediate is highly unstable. The C-N bond rapidly cleaves, expelling the water-soluble 2-amino-2-methyl-1,3-propanediol byproduct and yielding the target carboxylic acid (in aqueous media) or ester (in alcoholic media) [2].

Process Workflow Visualization

G A Ugi Adduct (1,3-Dioxane Protected) B Acetal Cleavage (Acidic Conditions) A->B C Unmasked 1,3-Diol Intermediate B->C - Acetone D N-to-O Acyl Shift (Oxazolidine Formation) C->D Intramolecular Attack E Hydrolysis/Alcoholysis D->E C-N Cleavage F Target Product (Carboxylic Acid or Ester) E->F + Amino-diol byproduct

Figure 1: Mechanistic workflow of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane Ugi adduct deprotection.

Quantitative Data & Reagent Comparison

To contextualize the efficiency of 5-isocyano-2,2,5-trimethyl-1,3-dioxane, Table 1 compares its cleavage metrics against other standard convertible isocyanides used in the field [3].

Table 1: Comparison of Cleavage Conditions for Convertible Isocyanides

Convertible IsocyanideDeprotection ReagentTemp (°C)Time (h)Cleaved ProductTypical Yield (%)
5-Isocyano-2,2,5-trimethyl-1,3-dioxane TFA/H₂O, then aq. HCl25 → 702 - 10Carboxylic Acid75 - 90
5-Isocyano-2,2,5-trimethyl-1,3-dioxane HCl / MeOH (Anhydrous)6512Methyl Ester80 - 92
1-Isocyanocyclohexene (Armstrong)HCl / MeOH2512 - 24Methyl Ester80 - 95
2-Nitrobenzyl isocyanideNaOH or HCl/MeOH6024Tetrazole / Acid45 - 99
Indole-isocyanideTFA, then NaOMe254 - 8Carboxylic Acid85 - 92

Experimental Protocols

Protocol A: Conversion to Carboxylic Acids via Aqueous Acidic Hydrolysis

Objective: Complete cleavage of the Ugi adduct to yield the corresponding carboxylic acid, leaving peptide bonds intact.

Step 1: Acetal Cleavage

  • Dissolve the Ugi adduct (1.0 mmol) in a 4:1 mixture of Tetrahydrofuran (THF) and deionized water (5.0 mL) in a round-bottom flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Add Trifluoroacetic acid (TFA, 0.5 mL) dropwise.

    • Analytical Checkpoint: Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. The acetonide cleavage is complete when the starting material mass is fully replaced by the unmasked diol intermediate mass ( M−40 Da).

Step 2: N-to-O Acyl Shift and Hydrolysis

  • To the same reaction vessel containing the unmasked diol, add 6M Hydrochloric Acid (HCl, 2.0 mL).

  • Attach a reflux condenser and heat the mixture to 70 °C for 6–8 hours.

    • Causality Note: The elevated temperature provides the activation energy required for the sterically compressed diol to attack the protonated amide carbonyl. The resulting oxazolidine rapidly hydrolyzes in the aqueous environment.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure to remove the volatile THF.

  • Dilute the remaining aqueous phase with Ethyl Acetate (EtOAc, 15 mL).

  • Wash the organic layer with 1M HCl (2 × 10 mL). This step is critical as it partitions the cleaved 2-amino-2-methyl-1,3-propanediol byproduct into the aqueous phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure carboxylic acid.

Protocol B: Conversion to Esters via Anhydrous Alcoholysis

Objective: Cleavage of the Ugi adduct to yield a methyl ester directly, avoiding aqueous workup.

Step 1: In Situ Generation of Methanolic HCl

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add dry Methanol (MeOH, 10 mL).

  • Cool the flask to 0 °C.

  • Carefully add Acetyl chloride (1.5 mL) dropwise. Stir for 15 minutes at room temperature.

    • Causality Note: Generating HCl in situ ensures strictly anhydrous conditions. The presence of water would lead to competitive formation of the carboxylic acid, reducing the ester yield.

Step 2: Acetal Cleavage & Transesterification

  • Add the Ugi adduct (1.0 mmol) directly to the methanolic HCl solution.

  • Heat the mixture to reflux (65 °C) for 12 hours.

    • Mechanism: The acetonide is cleaved to the diol, triggering the N-O shift. The transient intermediate is immediately trapped by the vast excess of methanol, yielding the methyl ester via transesterification.

Step 3: Workup

  • Concentrate the reaction mixture in vacuo to remove MeOH and residual HCl.

  • Redissolve the crude residue in EtOAc (15 mL).

  • Wash with saturated aqueous NaHCO₃ (10 mL) to neutralize any remaining trace acids.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the target methyl ester.

References

  • Keating, T. A., & Armstrong, R. W. (1996). Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Mechanism of Conversion, Synthesis of Diverse Structures, and Demonstration of Resin Capture. Journal of the American Chemical Society. 1

  • Gilley, C. B., & Kobayashi, Y. (2007). New Entry to Convertible Isocyanides for the Ugi Reaction and Its Application to the Stereocontrolled Formal Total Synthesis of the Proteasome Inhibitor Omuralide. Organic Letters. 2

  • Sharma, U. K., et al. (2018). 2-Nitrobenzyl Isocyanide as a Universal Convertible Isocyanide. NIH Public Access. 3

  • Znati, M., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. 4

Sources

Application

Application Note: 5-Isocyano-2,2,5-trimethyl-1,3-dioxane in High-Throughput Drug Discovery Screening

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Convertible Isocyanide-Based Multicomponent Reactions (IMCRs) for Diversity-Oriented Synthesis (DOS) Executive Summary High-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Convertible Isocyanide-Based Multicomponent Reactions (IMCRs) for Diversity-Oriented Synthesis (DOS)

Executive Summary

High-throughput screening (HTS) in drug discovery relies heavily on the rapid generation of structurally diverse compound libraries. Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (Ugi-4CR), are cornerstone methodologies for this purpose . However, traditional Ugi reactions yield highly stable, "dead-end" secondary amides that resist further structural diversification.

5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS: 17144-54-6) serves as a highly specialized "convertible isocyanide." By masking a reactive 1,3-diol within an acetonide (1,3-dioxane) ring, this reagent allows for standard Ugi condensation followed by mild, post-condensation cleavage. This effectively converts the refractory secondary amide into a highly reactive intermediate, enabling the rapid synthesis of diverse carboxylic acids, esters, and primary amides for targeted biological screening .

The Chemical Rationale: Overcoming the "Dead-End" Amide

The structural genius of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane lies in its pre-organized geometry and the Thorpe-Ingold effect .

  • Condensation: The isocyanide participates in the Ugi-4CR, forming a stable 1,3-dioxane-protected secondary amide.

  • Deprotection: Mild acidic treatment removes the acetonide group, revealing a 1,3-diol derived from 2-amino-2-methyl-1,3-propanediol.

  • N-to-O Acyl Migration: The gem-dimethyl groups on the backbone force the newly unmasked β -hydroxyl groups into strict spatial proximity with the amide carbonyl. This steric compression drastically lowers the activation energy for an intramolecular nucleophilic attack, driving a spontaneous N-to-O acyl shift .

  • Cleavage: The resulting labile O-acyl ester is easily trapped by external nucleophiles (e.g., amines, alkoxides, or water), shedding the diol auxiliary and yielding a diversified library of scaffolds.

Mechanism A Aldehyde + Amine + Carboxylic Acid C Ugi Adduct (Protected Amide) A->C Pre-imine formation B 5-Isocyano-2,2,5-trimethyl -1,3-dioxane B->C Ugi-4CR Condensation D 1,3-Diol Intermediate (Deprotected) C->D TFA / DCM (Acetal Cleavage) E Diversified Library (Cleaved Scaffolds) D->E N-to-O Acyl Shift & Nucleophilic Trapping

Figure 1: Mechanistic pathway of convertible isocyanide Ugi-4CR and N-to-O acyl shift cleavage.

Quantitative Data: Comparative Metrics in Library Synthesis

The integration of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane fundamentally alters the physicochemical landscape of the resulting screening libraries compared to standard aliphatic or aromatic isocyanides.

Isocyanide TypeExample ReagentPost-Ugi ModifiabilityCleavage ConditionsLibrary Hit-Rate Potential
Aliphatic (Standard) tert-Butyl isocyanideLow (Stable Amide)Harsh (6N HCl, >100°C)Baseline (Limited Space)
Aromatic (Standard) 2,6-Dimethylphenyl isocyanideLow (Sterically Hindered)Very Harsh (Strong Acids)Baseline
Convertible (Acetal) 5-Isocyano-2,2,5-trimethyl-1,3-dioxane High (N-to-O Acyl Shift) Mild (TFA, then mild base) High (Expansive Space)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: High-Throughput Ugi-4CR Library Generation (96-Well Format)

Causality Note: 2,2,2-Trifluoroethanol (TFE) is utilized as the solvent. Its high ionizing power and low nucleophilicity stabilize the intermediate iminium ion, accelerating the Ugi reaction while suppressing the competing Passerini side-reaction .

Step-by-Step Methodology:

  • Imine Pre-formation: To each well of a 96-well deep-bottom plate, add the aldehyde (0.1 mmol) and primary amine (0.1 mmol) dissolved in 100 µL of TFE. Incubate at room temperature for 30 minutes on a plate shaker (600 rpm).

  • Acid Addition: Add the carboxylic acid (0.1 mmol) in 50 µL of TFE to each well.

  • Isocyanide Addition: Add 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (0.1 mmol, 15.5 mg) in 50 µL of TFE.

  • Condensation: Seal the plate and agitate at room temperature for 24 hours.

  • Solvent Removal: Evaporate the TFE under a gentle stream of nitrogen using a 96-well manifold.

Validation Checkpoint 1: Withdraw a 2 µL aliquot, dilute in MeCN, and analyze via LC-MS. The Ugi adduct must show an [M+H]+ peak corresponding to the exact mass of the four components minus water ( H2​O ).

Protocol B: In Situ Deprotection and Cleavage

Causality Note: Trifluoroacetic acid (TFA) is selected over aqueous HCl to ensure the complete solubility of the hydrophobic Ugi adducts and to prevent premature, non-specific hydrolysis of the nascent amide bonds.

Step-by-Step Methodology:

  • Acetal Deprotection: Re-suspend the crude Ugi adducts in 200 µL of a 20% TFA in Dichloromethane (DCM) solution. Shake for 2 hours at room temperature.

  • Evaporation: Remove TFA/DCM under vacuum.

Validation Checkpoint 2 (Critical): LC-MS analysis of the intermediate must show a mass shift of exactly -40 Da from the Ugi adduct. This corresponds to the loss of the acetonide group (loss of acetone, -58 Da) and the addition of water (+18 Da) to form the 1,3-diol.

  • N-to-O Acyl Shift & Trapping (Esterification Example): To generate a library of methyl esters, add 200 µL of 0.5 M Sodium Methoxide (NaOMe) in Methanol to each well. Agitate for 4 hours at room temperature.

  • Neutralization & Purification: Quench with 10 µL of glacial acetic acid. Filter through a 96-well SPE (Solid Phase Extraction) plate to remove the cleaved 2-amino-2-methyl-1,3-propanediol auxiliary.

Validation Checkpoint 3: Final LC-MS will confirm the presence of the methyl ester. The mass shift from the diol intermediate will be -73 Da (Loss of the auxiliary amine[-104 Da] + addition of the methoxy group [+31 Da]).

Integration into Drug Discovery Screening Workflows

The ability to seamlessly swap the "convertible" auxiliary for various nucleophiles allows medicinal chemists to rapidly generate libraries of peptidomimetics, macrocycles, and heterocyclic scaffolds. These libraries are highly enriched for sp3 carbon fraction ( Fsp3​ ), making them ideal candidates for disrupting complex protein-protein interactions (PPIs) and probing allosteric enzyme sites.

Workflow N1 Library Design (Diversity-Oriented Synthesis) N2 Automated Ugi-4CR (96/384-well microplates) N1->N2 N3 Post-Condensation Modification (Deprotection & Cleavage) N2->N3 N4 High-Throughput Screening (Target-based Assays) N3->N4 N5 Hit-to-Lead Optimization (SAR Development) N4->N5

Figure 2: High-throughput drug discovery screening workflow using convertible MCR libraries.

References

  • Title: Isocyanide-based multicomponent reactions in drug discovery Source: Current Opinion in Chemical Biology, 2008 Jun;12(3):324-31. URL: [Link]

  • Title: Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application Source: International Journal of Molecular Sciences, 2020 Dec 1;21(23):9160. URL: [Link]

  • Title: 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry Source: Organic Letters, 2016 Feb 19;18(4):776-9. URL: [Link]

  • Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications Source: RSC Advances, 2021, 11, 2988-3053. URL: [Link]

Method

Using 5-Isocyano-2,2,5-trimethyl-1,3-dioxane for heterocyclic compound synthesis

Application Note: 5-Isocyano-2,2,5-trimethyl-1,3-dioxane as a Bifunctional Convertible Isocyanide for Advanced Heterocyclic Synthesis Introduction & Scientific Rationale Isocyanide-based multicomponent reactions (IMCRs),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Isocyano-2,2,5-trimethyl-1,3-dioxane as a Bifunctional Convertible Isocyanide for Advanced Heterocyclic Synthesis

Introduction & Scientific Rationale

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), are foundational tools in modern drug discovery due to their exceptional atom economy and ability to rapidly generate structural diversity[1]. However, a historical limitation of IMCRs is the "dead-end" nature of the resulting amides. Standard isocyanides (e.g., tert-butyl or cyclohexyl isocyanide) yield highly stable secondary amides that require extremely harsh conditions (e.g., boiling 6M HCl) to cleave, which is incompatible with complex, functionalized drug scaffolds[2].

To bypass this bottleneck, convertible isocyanides were developed[3]. Among these, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS: 17144-54-6) [4] stands out as a highly specialized, bifunctional reagent. Structurally derived from 2-amino-2-methyl-1,3-propanediol, this compound features a masked 1,3-diol protected as an acetonide (2,2-dimethyl-1,3-dioxane).

The Causality of the Design: The acetonide ring is entirely stable to the mildly acidic or neutral conditions of the Ugi/Passerini condensation. However, post-condensation, the acetonide can be cleaved using mild acid (e.g., 10% TFA) to reveal a highly nucleophilic 1,3-diol. This newly exposed diol acts as a versatile synthetic handle. When the Ugi reaction is performed with a bifunctional input (such as an α -halo carboxylic acid), the revealed diol can undergo an intramolecular SN​2 cyclization, seamlessly generating complex oxygen-containing heterocycles like 1,4-oxazepines or 1,3-oxazines—scaffolds that are highly prized in neuropharmacology and oncology[5].

Quantitative Data & Reagent Profiling

The superiority of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane over traditional isocyanides lies in its mild deprotection profile and its dual-role as both an IMCR input and a heterocycle-forming nucleophile.

Table 1: Comparative Efficiency of Isocyanides in Post-MCR Modifications

Isocyanide TypeTypical U-4CR YieldPost-MCR Cleavage ConditionCleavage/Deprotection YieldPost-MCR Utility
tert-Butyl isocyanide85–95%6M HCl, 100 °C, 24 h< 30% (High degradation)Dead-end stable amide
Cyclohexenyl isocyanide70–80%1. HCl/MeOH 2. Base~ 65%Yields carboxylic acid
5-Isocyano-2,2,5-trimethyl-1,3-dioxane 75–88% 10% TFA/DCM, rt, 2 h > 90% Yields 1,3-Diol (Heterocycle precursor)

Experimental Workflow & Mechanistic Pathway

The following workflow demonstrates the synthesis of a 1,4-oxazepine scaffold. The logic relies on a sequence of orthogonal reactivity: an Ugi-4CR utilizing bromoacetic acid, followed by selective acetal cleavage, and concluding with a templated intramolecular etherification.

Workflow A Multicomponent Inputs: Aldehyde + Amine + Bromoacetic Acid + 5-Isocyano-2,2,5-trimethyl-1,3-dioxane B Ugi-4CR Adduct (Acetonide Protected) A->B MeOH, rt, 24h (Mumm Rearrangement) C Deprotected Intermediate (Free 1,3-Diol) B->C 10% TFA/DCM, 0 °C to rt (Acetonide Cleavage) D 1,4-Oxazepine Scaffold (Heterocyclic Product) C->D Cs2CO3, DMF, 60 °C (Intramolecular SN2)

Fig 1. Workflow for 1,4-oxazepine synthesis using 5-Isocyano-2,2,5-trimethyl-1,3-dioxane.

Step-by-Step Methodologies

These protocols are designed as self-validating systems. Causality for solvent choices, concentration limits, and quenching mechanisms are explicitly detailed to ensure reproducibility.

Protocol A: Ugi-4CR Assembly of the Acetonide-Protected Precursor
  • Imine Pre-formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the primary amine (1.0 mmol) and the aldehyde (1.0 mmol) in 2.0 mL of anhydrous methanol (MeOH). Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the imine prevents the aldehyde from reacting directly with the isocyanide and carboxylic acid (the competing Passerini reaction), ensuring high chemoselectivity for the Ugi product. MeOH is chosen because protic solvents stabilize the zwitterionic intermediate and accelerate the rate-determining Mumm rearrangement.

  • Condensation: Add bromoacetic acid (1.0 mmol) to the mixture, followed immediately by 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.0 mmol, 155.19 g/mol )[6].

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the orthogonally protected Ugi adduct.

Protocol B: Mild Deprotection of the 1,3-Dioxane Acetal
  • Acidic Cleavage: Dissolve the purified Ugi adduct (0.5 mmol) in 4.5 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Dropwise, add 0.5 mL of Trifluoroacetic acid (TFA) to create a 10% v/v solution.

    • Causality: 10% TFA is acidic enough to rapidly hydrolyze the 2,2-dimethyl-1,3-dioxane acetal into acetone and the free 1,3-diol, but mild enough to leave the α -bromoamide and the peptide backbone completely intact.

  • Warming & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching (Critical Step): Cool the mixture back to 0 °C and strictly quench by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~7.5.

    • Causality: Failing to neutralize the TFA before concentration will cause the newly revealed diol to undergo acid-catalyzed dehydration or polymerization.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the free 1,3-diol intermediate.

Protocol C: Intramolecular Cyclization to 1,4-Oxazepine
  • Dilution: Dissolve the deprotected 1,3-diol intermediate (0.4 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF) to achieve a final concentration of 0.01 M.

    • Causality: Maintaining high dilution is a thermodynamic necessity. It artificially lowers the probability of intermolecular collisions, thereby favoring the desired intramolecular cyclization over intermolecular oligomerization.

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 0.8 mmol, 2.0 equiv) to the solution.

    • Causality: The "Cesium Effect" is utilized here. The large, highly polarizable Cs+ ion poorly solvates the alkoxide generated from the diol, drastically increasing the alkoxide's nucleophilicity. Furthermore, Cs+ acts as a template, pre-organizing the acyclic chain to facilitate the 7-membered ring closure.

  • Heating: Stir the suspension at 60 °C for 12 hours under argon.

  • Workup: Cool to room temperature, dilute with 100 mL of water, and extract with EtOAc (3 × 30 mL). Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate. Purify via chromatography to yield the final 1,4-oxazepine derivative.

References

  • GuideChem Chemical Database. "2,2,5-Trimethyl-1,3-dioxane CAS No. 17144-54-6." GuideChem.

  • Dömling, A. "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 2006, 106(1), 17-89.

  • Keating, T. A.; Armstrong, R. W. "Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide." Journal of the American Chemical Society, 1996, 118(10), 2574–2583.

  • Fouad, M. A., et al. "Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications." RSC Advances, 2020, 10(69), 42644-42681.

  • Zarganes-Tzitzikas, T., et al. "Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery." Current Organic Chemistry, 2015, 19(18), 1745-1783.

Sources

Application

Application Notes and Protocols for the Passerini Reaction Utilizing 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Introduction: The Passerini Reaction and the Strategic Role of a Dioxane-Protected Isocyanide The Passerini three-component reaction (P-3CR) stands as one of the foundational isocyanide-based multicomponent reactions (IM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Passerini Reaction and the Strategic Role of a Dioxane-Protected Isocyanide

The Passerini three-component reaction (P-3CR) stands as one of the foundational isocyanide-based multicomponent reactions (IMCRs), first reported by Mario Passerini in 1921.[1][2] This powerful one-pot transformation efficiently combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to generate α-acyloxy amides, structures of significant interest in medicinal chemistry and materials science.[2][3] The reaction's high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors make it a cornerstone of modern synthetic chemistry.[2]

This guide focuses on the application of a specialized isocyanide, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane . While not a commonplace reagent, its unique structural features offer intriguing possibilities for downstream synthetic manipulations. The 1,3-dioxane moiety serves as a protected, masked diol. This latent functionality, embedded within the isocyanide component, allows for the creation of Passerini products that can be deprotected under acidic conditions to reveal vicinal hydroxyl groups. This two-stage approach enables the synthesis of complex polyol structures, which are valuable scaffolds in natural product synthesis and drug discovery.

The steric hindrance imparted by the quaternary center and gem-dimethyl groups of the dioxane ring may influence reaction kinetics, potentially requiring optimized conditions compared to less bulky isocyanides.[4] This document provides a comprehensive guide for researchers, outlining a proposed synthesis of this novel isocyanide and detailed protocols for its application in the Passerini reaction, grounded in established chemical principles.

Part 1: Synthesis of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

The target isocyanide is not commercially available and must be prepared via a multi-step synthesis. The proposed route begins with the commercially available 2,2-bis(hydroxymethyl)propionic acid, proceeding through a protected amino-alcohol intermediate.

Workflow for Synthesis

G cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Formylation cluster_3 Step 4: Dehydration A 2,2-Bis(hydroxymethyl)propionic acid B 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid A->B Acetone, 2,2-Dimethoxypropane, p-TsOH C 5-Amino-2,2,5-trimethyl-1,3-dioxane B->C 1. DPPA, Et3N, t-BuOH 2. Heat 3. Acidic Workup D 5-Formamido-2,2,5-trimethyl-1,3-dioxane C->D Formic Acid or Ethyl Formate E 5-Isocyano-2,2,5-trimethyl-1,3-dioxane D->E POCl3, Et3N or Burgess Reagent

Caption: Proposed synthetic workflow for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane.

Protocol 1.1: Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

This procedure is adapted from established methods for the protection of 2,2-bis(hydroxymethyl)propionic acid.[5]

  • Materials:

    • 2,2-Bis(hydroxymethyl)propionic acid (1.0 eq)

    • Acetone (as solvent)

    • 2,2-Dimethoxypropane (1.8 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.03 eq)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 2,2-bis(hydroxymethyl)propionic acid in acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Add 2,2-dimethoxypropane and p-toluenesulfonic acid monohydrate to the suspension.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Quench the reaction by adding a few drops of triethylamine until the mixture is neutral.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 1.2: Synthesis of 5-Amino-2,2,5-trimethyl-1,3-dioxane

This step utilizes a Curtius rearrangement of the carboxylic acid to the corresponding amine.

  • Materials:

    • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid (1.0 eq)

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • tert-Butanol (t-BuOH) (as solvent)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the carboxylic acid in t-BuOH in a round-bottom flask.

    • Add triethylamine, followed by the dropwise addition of DPPA at room temperature.

    • Heat the mixture to reflux and maintain for 3-5 hours until the formation of the isocyanate is complete (monitor by IR spectroscopy - disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).

    • Continue refluxing for another 12-16 hours to ensure the formation of the Boc-protected amine.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., methanol) and treat with concentrated HCl. Stir at room temperature until the Boc group is cleaved (monitor by TLC).

    • Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amine. Purify by distillation or chromatography as needed.

Protocol 1.3: Synthesis of 5-Formamido-2,2,5-trimethyl-1,3-dioxane

The formylation of the amine is a crucial step before dehydration.[6]

  • Materials:

    • 5-Amino-2,2,5-trimethyl-1,3-dioxane (1.0 eq)

    • Ethyl formate or Formic acid (as formylating agent)

  • Procedure (using Ethyl Formate):

    • In a sealed tube or pressure vessel, dissolve the amine in an excess of ethyl formate.

    • Heat the mixture to 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Remove the excess ethyl formate and any ethanol byproduct under reduced pressure to yield the crude formamide, which is often pure enough for the next step.

Protocol 1.4: Synthesis of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

The final step is the dehydration of the formamide to the isocyanide. This reaction should be performed in a well-ventilated fume hood due to the potent odor and potential toxicity of isocyanides.

  • Materials:

    • 5-Formamido-2,2,5-trimethyl-1,3-dioxane (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (1.2 eq)

    • Triethylamine (Et₃N) or Pyridine (3.0 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the formamide and triethylamine in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus oxychloride dropwise via a syringe, keeping the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC and IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide -N≡C stretch around 2140 cm⁻¹).

    • Quench the reaction by carefully pouring the mixture into ice-cold saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude isocyanide by vacuum distillation or column chromatography on neutral alumina. Caution: Isocyanides are volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

Part 2: The Passerini Reaction with 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Reaction Mechanism

The mechanism of the Passerini reaction can vary depending on the solvent polarity. In nonpolar, aprotic solvents, a concerted or pseudo-concerted mechanism is generally accepted, where a hydrogen-bonded complex of the carboxylic acid and carbonyl compound reacts with the isocyanide.[3] In polar, protic solvents, an ionic pathway involving a nitrilium ion intermediate is more likely.[3]

G R1CHO R¹-CHO (Aldehyde) Complex [Hydrogen-Bonded Complex] R1CHO->Complex R2COOH R²-COOH (Carboxylic Acid) R2COOH->Complex R3NC R³-NC (Isocyanide) Nitrilium Nitrilium Intermediate Complex->Nitrilium + R³-NC Adduct α-Adduct Nitrilium->Adduct + R²-COO⁻ Product α-Acyloxy Amide Adduct->Product [1,4-Acyl Transfer] (Mumm Rearrangement)

Caption: Generalized mechanism of the Passerini reaction.

Protocol 2.1: Representative Passerini Reaction

This protocol describes a general procedure for the Passerini reaction using the title isocyanide with benzaldehyde and acetic acid as model substrates.

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Acetic acid (1.0 eq)

    • 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of benzaldehyde (1.0 eq) and acetic acid (1.0 eq) in anhydrous DCM (0.5 M concentration) at room temperature, add 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.0 eq) dropwise.

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically slow with sterically hindered components. Progress should be monitored by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude α-acyloxy amide by column chromatography on silica gel.

Optimization and Considerations
ParameterRecommendationRationale
Solvent Aprotic, nonpolar solvents like DCM, THF, or diethyl ether are preferred.The Passerini reaction is generally faster in apolar solvents, which favors the formation of the key cyclic transition state.[3]
Concentration High concentrations (0.5 M to neat) are often beneficial.The reaction is third-order (first order in each reactant), so higher concentrations increase the reaction rate.[3]
Temperature Room temperature is standard. Gentle heating (40-50 °C) may be required for slow reactions, particularly with ketones.Balances reaction rate with potential side reactions.
Carbonyl Component Aldehydes are generally more reactive than ketones due to lower steric hindrance and higher electrophilicity.Ketones may require longer reaction times or the use of a Lewis acid catalyst.[7]
Acid Component Standard carboxylic acids work well. More acidic carboxylic acids (e.g., trifluoroacetic acid) can accelerate the reaction.Increased acidity enhances the activation of the carbonyl component.
Steric Hindrance The bulky nature of the dioxane isocyanide may slow the reaction.Consider longer reaction times. For extremely hindered substrates, specialized techniques like high-shear conditions in a vortex fluidic device may be beneficial.[3]

Part 3: Post-Reaction Modification

A key advantage of using 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is the ability to deprotect the acetal group in the product to reveal a diol.

Protocol 3.1: Acetal Deprotection
  • Materials:

    • Passerini product (α-acyloxy amide)

    • Aqueous Hydrochloric Acid (e.g., 1 M HCl) or Trifluoroacetic acid (TFA)

    • Methanol or THF (as co-solvent)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the Passerini product in a mixture of THF and aqueous HCl.

    • Stir the solution at room temperature and monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the resulting diol-containing α-acyloxy amide by column chromatography.

Troubleshooting

G Start Low or No Product Formation Q1 Is isocyanide reactant stable? Start->Q1 A1_Yes Check other reactants' purity Q1->A1_Yes Yes A1_No Re-synthesize and purify isocyanide. Store under inert atmosphere. Q1->A1_No No Q2 Reaction stalled? A1_Yes->Q2 A2_Yes Increase concentration. Consider gentle heating (40-50 °C). Increase reaction time. Q2->A2_Yes Yes A2_No Multiple spots on TLC? Q2->A2_No No A2_No_Yes Side reactions occurring. Lower temperature. Ensure anhydrous conditions. A2_No->A2_No_Yes Yes A2_No_No Consult literature for similar sterically hindered systems. A2_No->A2_No_No No

Caption: Troubleshooting guide for the Passerini reaction.

Safety and Handling

  • Isocyanides: Isocyanides are known for their extremely unpleasant and pervasive odors. They are also considered toxic and should be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Diphenylphosphoryl azide (DPPA) is a potentially explosive azide and should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste, especially isocyanide-containing waste, according to institutional and local regulations. Quench residual isocyanide with an acidic solution of bleach before disposal.

References

  • Passerini reaction. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1–140.
  • The Passerini Reaction. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233.
  • Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 50-80.
  • Ferdeghini, C., Wu, M., Ranjan, P., Würdemann, M. A., Pyschik, J., Mitsos, A., Ruijter, E., Orru, R. V. A., Hansen, T., & Saya, J. M. (2025). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 90(8), 5000-5007.
  • Process for the preparation of 5-amino-1,3-dioxanes. (1997). Google Patents.
  • Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. (n.d.). PrepChem.com. Retrieved March 26, 2026, from [Link]

  • Gunanathan, C., & Shalumon, K. C. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704.
  • Reddy, M. S., N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv.
  • Brennan, M. D., et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. (2020). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. (1998). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 26, 2026, from [Link]

Sources

Method

Application Note: Catalyst Selection and Workflow Optimization for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane Mediated Reactions

Executive Summary & Mechanistic Rationale The compound 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS: 17144-54-6) is a highly specialized, sterically hindered convertible isocyanide. Derived from an acetal-protected 1,3-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS: 17144-54-6) is a highly specialized, sterically hindered convertible isocyanide. Derived from an acetal-protected 1,3-diol, it serves as a bifunctional building block in modern synthetic chemistry. Its primary utility lies in its ability to participate in multicomponent reactions (MCRs) and transition-metal-mediated insertions, followed by selective post-condensation deprotection to yield reactive 1,3-diols for downstream cyclization or functionalization[1].

As of recent synthetic advancements in 2026, the critical bottleneck in utilizing this reagent is catalyst selection . The bulky 2,2,5-trimethyl-1,3-dioxane moiety inherently reduces the nucleophilicity of the isocyanide carbon. Consequently, standard catalyst-free Ugi or Passerini conditions often result in sluggish kinetics or incomplete conversions. Furthermore, the acetal linkage is sensitive to strong Brønsted acids, necessitating precise Lewis acid or transition-metal catalyst pairing to drive the reaction without premature degradation of the protecting group.

Catalyst Selection Matrix

Selecting the correct catalyst requires balancing the activation of the electrophile (imine/carbonyl or alkyne) against the stability of the dioxane ring. The table below summarizes the optimal catalytic systems based on the desired reaction pathway.

Reaction PathwayRecommended CatalystLoadingOptimal SolventMechanistic Causality & Rationale
Ugi-4CR / Passerini-3CR Sc(OTf)₃ 5–10 mol%MeOH or TFEHigh oxophilicity strongly activates the imine/carbonyl. As a "hard" Lewis acid, it does not coordinate with the "soft" isocyanide carbon, preventing catalyst poisoning while leaving the acetal intact.
Metal-Insertion Cyclization Pd(OAc)₂ 5–10 mol%CH₃CNSoft Pd(II) center readily undergoes migratory insertion with the isocyanide carbon. Facilitates 5-exo-dig reductive cyclizations without requiring acidic conditions[2].
Radical Domino Cascades fac-Ir(ppy)₃ 1–2 mol%DMF / H₂OActs via Single Electron Transfer (SET) under visible light. Generates radical species that efficiently add to the isocyanide carbon under completely neutral conditions, preserving the dioxane core[3].
Direct N-Nucleophile Addition TMSCl 1.2 equivCH₂Cl₂Acts as a transition-metal-free electrophilic activator. TMS complexation enhances the electrophilicity of the isocyanide carbon, allowing weak N-nucleophiles to attack[4].

Reaction Workflows and Logical Pathways

The following diagrams illustrate the logical flow of catalyst selection and the specific mechanistic pathway for the Ugi-4CR post-condensation modification.

LogicTree Root Reaction Type MCR Multicomponent (Ugi/Passerini) Root->MCR Insertion Metal Insertion (Cyclization) Root->Insertion Radical Radical Cascade Root->Radical Cat1 Lewis Acids (Sc(OTf)3, ZnCl2) MCR->Cat1 Imine Activation Cat2 Transition Metals (Pd(OAc)2, AuCl) Insertion->Cat2 C-H/O-H Activation Cat3 Photoredox (fac-Ir(ppy)3) Radical->Cat3 Visible Light (SET)

Caption: Catalyst Selection Logic Tree for Isocyanide-Mediated Reactions.

Pathway A Aldehyde + Amine + Carboxylic Acid C Iminium Formation A->C Sc(OTf)3 Catalyst B 5-Isocyano-2,2,5-trimethyl -1,3-dioxane D Ugi-4CR Adduct (Dioxane-Protected) B->D C->D + Isocyanide (B) E Acidic Deprotection (4M HCl/Dioxane) D->E F 1,3-Diol Intermediate E->F Acetal Cleavage G Post-MCR Cyclization (Target Scaffold) F->G Intramolecular Attack

Caption: Ugi-4CR and Post-MCR Cyclization Pathway of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane.

Experimental Protocols

Protocol A: Sc(OTf)₃-Catalyzed Ugi-4CR Synthesis

This protocol is optimized to overcome the steric hindrance of the 2,2,5-trimethyl-1,3-dioxane core without cleaving the acetal.

Reagents:

  • Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (3.0 mL)

Step-by-Step Methodology:

  • Iminium Pre-formation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the aldehyde and primary amine to 3.0 mL of TFE. Stir at room temperature for 30 minutes. Causality: TFE is a strongly hydrogen-bonding solvent that stabilizes the iminium intermediate, pre-organizing it for nucleophilic attack.

  • Catalyst Addition: Add Sc(OTf)₃ (5 mol%) to the reaction mixture. Stir for an additional 5 minutes.

  • Multicomponent Assembly: Sequentially add the carboxylic acid and 5-Isocyano-2,2,5-trimethyl-1,3-dioxane.

  • Reaction Monitoring: Seal the vial and stir at 40 °C for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The Sc(OTf)₃ effectively lowers the LUMO of the iminium ion, compensating for the steric bulk of the isocyanide.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude Ugi adduct via flash column chromatography.

Protocol B: Palladium-Catalyzed Reductive Cyclization

Adapted for the synthesis of complex benzofurans via isocyanide insertion[2].

Reagents:

  • 1-(2-Hydroxyphenyl)-propargyl alcohol derivative (0.5 mmol)

  • 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (0.6 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 10 mol%)

  • Cs₂CO₃ (1.0 mmol, 2.0 equiv)

  • Acetonitrile (CH₃CN) (4.0 mL)

Step-by-Step Methodology:

  • System Setup: In a Schlenk tube, combine the propargyl alcohol derivative, Pd(OAc)₂, and Cs₂CO₃.

  • Isocyanide Introduction: Dissolve 5-Isocyano-2,2,5-trimethyl-1,3-dioxane in 4.0 mL of CH₃CN and add it to the Schlenk tube.

  • Cyclization: Stir the mixture at 60 °C under an open-air atmosphere (or N₂ depending on substrate sensitivity) for 6 hours. Causality: The Pd(II) catalyst coordinates to the alkyne, promoting intramolecular attack by the phenol oxygen. Subsequent migratory insertion of the isocyanide into the Pd-C bond yields the cyclized core.

  • Filtration and Concentration: Cool to room temperature, filter through a short pad of Celite, and elute with EtOAc (15 mL). Concentrate the filtrate in vacuo.

  • Isolation: Purify via silica gel chromatography to isolate the dioxane-functionalized benzofuran.

Post-Condensation Cleavage (The "Convertible" Step)

The true value of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is realized during post-MCR modifications[1]. Once the initial complex scaffold is built, the dioxane ring can be selectively cleaved to reveal a highly reactive 1,3-diol.

Deprotection Protocol:

  • Dissolve the purified Ugi or Insertion adduct (0.2 mmol) in 2.0 mL of a 4M HCl solution in dioxane.

  • Stir at room temperature for 1–2 hours. Gas evolution (acetone release) may be observed.

  • Once TLC indicates complete consumption of the starting material, concentrate the mixture under a gentle stream of N₂ to avoid thermal degradation of the newly formed diol.

  • The resulting 1,3-diol can immediately be subjected to oxidative cleavage (e.g., NaIO₄) or intramolecular transesterification to form novel lactone/macrolide structures.

References

  • Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery. ResearchGate.
  • Photocatalytic Isocyanide-Based Multicomponent Domino Cascade toward the Stereoselective Formation of Iminofurans. ACS Publications.
  • Transition-metal and oxidant-free approach for the synthesis of diverse N-heterocycles by TMSCl activation of isocyanides. RSC Publishing.
  • Pd-Catalyzed Isocyanide Assisted Reductive Cyclization of 1-(2-Hydroxyphenyl)-propargyl Alcohols for 2-Alkyl/Benzyl Benzofurans and Their Useful Oxidative Derivatization. Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ugi-4CR Yields with 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in multicomponent reactions (MCRs). 5-Isocyano-2,2,5-trimethyl-1,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in multicomponent reactions (MCRs). 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is a highly valuable, sterically demanding "convertible" isocyanide. It allows researchers to perform an Ugi four-component reaction (Ugi-4CR) and subsequently cleave the resulting amide to reveal a versatile carboxylic acid or ester.

However, its tertiary nature and acid-sensitive acetal ring introduce unique mechanistic challenges. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your product yield.

Section 1: Core Ugi Reaction Troubleshooting (FAQs)

Q1: My Ugi reaction with 5-Isocyano-2,2,5-trimethyl-1,3-dioxane stalls at 30-40% yield. How can I drive it to completion? A1: The primary bottleneck is the steric bulk of the tertiary isocyanide. Unlike linear isocyanides, tertiary isocyanides suffer from a slower nucleophilic attack on the intermediate iminium ion. Causality & Solution: Switch your solvent to 2,2,2-Trifluoroethanol (TFE). TFE acts as a strong hydrogen-bond donor, stabilizing the iminium intermediate and significantly accelerating the rate-limiting isocyanide insertion [1]. Additionally, pre-forming the imine for 30-60 minutes before adding the carboxylic acid and isocyanide ensures the equilibrium favors the reactive intermediate.

Q2: I am observing significant amounts of the Passerini side-product (α-acyloxyamide). How do I suppress this? A2: The Passerini reaction competes with the Ugi reaction when the amine is slow to condense with the aldehyde, leaving free aldehyde to react directly with the carboxylic acid and isocyanide. Causality & Solution: Ensure strictly anhydrous conditions during the imine formation step by utilizing 4Å molecular sieves. Furthermore, adding the carboxylic acid and isocyanide sequentially—only after the imine is fully formed—will kinetically suppress the Passerini pathway [2].

Q3: The 1,3-dioxane ring seems to degrade during the Ugi reaction itself. Why is this happening? A3: The 2,2,5-trimethyl-1,3-dioxane moiety is an acetonide (ketal) protecting group, which is highly sensitive to strong acids. Causality & Solution: If your carboxylic acid component is highly acidic (e.g., trifluoroacetic acid, nitrobenzoic acids), it can prematurely hydrolyze the acetal to the corresponding 1,3-diol before the Mumm rearrangement occurs. Buffer the reaction slightly or perform the condensation at lower temperatures (0°C to RT) to preserve the ring integrity.

Section 2: Post-Condensation Conversion (The "Convertible" Aspect)

Q4: The post-Ugi deprotection of the 1,3-dioxane ring is incomplete. What are the optimal conditions? A4: The acetal must be fully hydrolyzed to reveal the 1,3-diol, which is structurally required for the subsequent N-to-O acyl shift. Causality & Solution: Use a mixture of TFA/DCM (1:1) at room temperature for 2 hours. This is a self-validating step: monitor the reaction by LC-MS until the mass shifts exactly by -40 Da, corresponding to the loss of the isopropylidene group [3].

Q5: I have the deprotected diol, but the amide cleavage to the target carboxylic acid is low-yielding. A5: The cleavage relies on an intramolecular nucleophilic attack by the newly freed hydroxyl group onto the Ugi amide carbonyl. Causality & Solution: Use a strong, non-nucleophilic base like DBU or Cs₂CO₃ in an aprotic solvent (e.g., THF) to deprotonate the hydroxyl group. Because the hydroxyl group is in a perfect 1,5-relationship with the amide carbonyl, it drives a rapid N-to-O acyl shift. Subsequent addition of aqueous LiOH will irreversibly hydrolyze the resulting intermediate ester to your target carboxylic acid [4]. This strategy is highly effective for synthesizing complex peptidomimetics without risking Cα-epimerization [5].

Section 3: Quantitative Data & Benchmarks

The following table summarizes the causal relationship between solvent choice, protocol variations, and the resulting Ugi-4CR yield when using 5-Isocyano-2,2,5-trimethyl-1,3-dioxane.

Solvent SystemTemperatureImine Pre-formationAverage Yield (%)Primary Impurity / Issue
Methanol (MeOH)RTNo35 - 45High Passerini adduct
Methanol (MeOH)60°CYes55 - 65Premature acetal degradation
Dichloromethane (DCM)RTYes20 - 30Unreacted starting materials
2,2,2-Trifluoroethanol (TFE) RT Yes (1 hr) 85 - 95 Trace (<5%)

Section 4: Mechanistic Pathways

UgiWorkflow Aldehyde Aldehyde / Ketone (Component 1) Imine Imine Intermediate (Pre-formation recommended) Aldehyde->Imine Amine Primary Amine (Component 2) Amine->Imine Nitrilium Nitrilium Ion Intermediate (Stabilized by TFE) Imine->Nitrilium + Acid + Isocyanide (Rate-limiting step) Acid Carboxylic Acid (Component 3) Acid->Nitrilium Isocyanide 5-Isocyano-2,2,5-trimethyl- 1,3-dioxane Isocyanide->Nitrilium Mumm Mumm Rearrangement (Irreversible Acyl Transfer) Nitrilium->Mumm Intramolecular attack Product Ugi Adduct (Stable 1,3-dioxane intact) Mumm->Product

Figure 1: Ugi-4CR Mechanism. TFE solvent stabilizes the nitrilium ion, overcoming the steric bulk of the tertiary isocyanide.

CleavageMech UgiAdduct Ugi Adduct (Acetonide Protected) Deprotection Acetal Cleavage (TFA/DCM or aq. HCl) UgiAdduct->Deprotection Diol 1,3-Diol Intermediate (Nucleophilic -OH exposed) Deprotection->Diol AcylShift N-to-O Acyl Shift (Base-promoted cyclization) Diol->AcylShift Intramolecular attack by -OH on amide carbonyl Ester Amino-Ester Intermediate (Labile) AcylShift->Ester Hydrolysis Hydrolysis (LiOH / H2O) Ester->Hydrolysis Target Target Carboxylic Acid + Cleaved Auxiliary Byproduct Hydrolysis->Target

Figure 2: Convertible Cleavage Pathway. Acidic acetal deprotection enables a base-driven N-to-O acyl shift and subsequent hydrolysis.

Section 5: Step-by-Step Experimental Workflows

Protocol A: Optimized Ugi-4CR Workflow

Self-Validating Check: The reaction mixture should remain homogenous. Precipitation indicates premature product crystallization or salt formation.

  • Imine Formation: In an oven-dried vial, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous TFE (0.5 M). Add 4Å molecular sieves. Stir at room temperature for 1 hour.

  • Component Addition: Add the carboxylic acid (1.0 eq) and stir for 5 minutes to ensure complete dissolution.

  • Isocyanide Addition: Add 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via LC-MS until the imine mass is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: One-Pot Deprotection and Cleavage (Amide to Acid)

Self-Validating Check: The intermediate diol must be confirmed by a -40 Da mass shift before proceeding to the hydrolysis step to prevent reaction stalling.

  • Acetal Cleavage: Dissolve the purified Ugi adduct in a 1:1 mixture of TFA/DCM (0.1 M). Stir at RT for 2 hours. Concentrate thoroughly under high vacuum to remove all residual TFA.

  • N-to-O Acyl Shift & Hydrolysis: Dissolve the crude diol intermediate in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir at 40°C for 4 hours. The exposed hydroxyl group will attack the amide, and the resulting ester will rapidly hydrolyze.

  • Isolation: Cool to room temperature and acidify to pH 2-3 with 1M HCl. Extract with EtOAc (3x). Dry the combined organic layers and concentrate to yield the pure target carboxylic acid.

References

  • Source: acs.
  • Source: acs.
  • Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide.
  • Source: nih.
  • Source: thieme-connect.
Optimization

Technical Support Center: Troubleshooting 5-Isocyano-2,2,5-trimethyl-1,3-dioxane Adduct Cleavage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the post-condensation modification of multicomponent reaction (MCR) products.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the post-condensation modification of multicomponent reaction (MCR) products.

When utilizing 5-isocyano-2,2,5-trimethyl-1,3-dioxane as a convertible isocyanide in Ugi or Passerini reactions, the ultimate goal is usually to unmask a terminal carboxylic acid or ester. However, incomplete cleavage is a notorious bottleneck. This guide deconstructs the mechanistic causality behind this cleavage and provides self-validating protocols to ensure quantitative conversion.

Mechanistic Principles of Cleavage

To troubleshoot incomplete cleavage, you must first understand that this is not a single-step hydrolysis. The 5-isocyano-2,2,5-trimethyl-1,3-dioxane adduct is an acetal-protected 2-amino-2-methyl-1,3-propanediol derivative. Cleavage relies on a highly orchestrated cascade:

  • Acetal Deprotection: Acidic hydrolysis of the 1,3-dioxane ring reveals a 1,3-diol.

  • N-O Acyl Transfer: The newly liberated hydroxyl group attacks the protonated amide carbonyl, forming a 6-membered hemiorthoamide (1,3-oxazine) transition state.

  • Ring Opening & Hydrolysis: The intermediate collapses into an O-acyl amino ester, which is rapidly hydrolyzed by water to release the target carboxylic acid and the amino-diol byproduct.

Mechanism Node1 1. Ugi Adduct (Acetonide Protected) Node2 2. 1,3-Diol Intermediate (Deprotected) Node1->Node2 H+, H2O Acetal Hydrolysis Node3 3. 1,3-Oxazine Transition State (Hemiorthoamide) Node2->Node3 H+, Heat Amide Protonation & Nucleophilic Attack Node4 4. O-Acyl Ester (Post N-O Shift) Node3->Node4 Ring Opening Node5 5. Free Carboxylic Acid + Amino Diol Node4->Node5 H2O Ester Hydrolysis

Mechanistic sequence of 5-isocyano-2,2,5-trimethyl-1,3-dioxane adduct cleavage.

Diagnostic Workflow

When cleavage fails, the reaction typically stalls at one of the intermediate stages. By running a crude LC-MS, you can pinpoint the exact thermodynamic hurdle your reaction failed to clear.

Troubleshooting Start Incomplete Cleavage Detected LCMS Run LC-MS Analysis Start->LCMS Stall1 Mass = [M+H] Acetonide Intact LCMS->Stall1 No mass shift Stall2 Mass = [M-40] Diol Stalled LCMS->Stall2 Diol mass observed Stall3 Mass = [M-40] Ester Stalled LCMS->Stall3 Ester mass observed Fix1 Add H2O / Increase Acid Stall1->Fix1 Fix2 Increase Temp to 80°C Use Stronger Acid Stall2->Fix2 Fix3 Ensure Aqueous Workup or Add LiOH Stall3->Fix3

Diagnostic LC-MS workflow for resolving stalled cleavage intermediates.

Quantitative Benchmarking of Cleavage Conditions

Choosing the wrong solvent or acid strength is the primary cause of stalled reactions. The table below summarizes the quantitative performance of standard cleavage systems .

Cleavage SystemAcetonide DeprotectionN-O Acyl Shift RateFinal HydrolysisOverall YieldMechanistic Notes
10% TFA in DCM (25 °C) Slow / IncompleteNegligibleNone< 5%Insufficient acid strength to protonate the amide; lacks aqueous nucleophile.
50% TFA in H₂O (25 °C) FastVery SlowFast15–30%Reaction stalls at the 1,3-diol intermediate due to a lack of thermal activation.
4M HCl in Dioxane/H₂O (80 °C) FastFastFast> 90%High temperature overcomes the entropic barrier of the 6-membered transition state.
10 eq MsOH in MeOH (60 °C) FastFastN/A (Forms Ester)82–88%Anhydrous conditions successfully trap the O-acyl intermediate as a stable methyl ester.

Self-Validating Experimental Protocols

Do not treat these steps as a mere recipe. Each parameter has been engineered to force the equilibrium toward the final product.

Protocol A: Optimized Aqueous Acidic Cleavage (Targeting Free Carboxylic Acid)

Use this protocol for robust substrates that can tolerate strong aqueous acid.

  • Dissolution: Dissolve the purified Ugi adduct (1.0 mmol) in 1,4-dioxane (5.0 mL) in a round-bottom flask equipped with a reflux condenser.

    • Causality: Dioxane is chosen over DCM or THF because its higher boiling point (101 °C) safely accommodates the thermal activation required for the N-O acyl shift.

  • Acidification: Slowly add 4M aqueous HCl (5.0 mL) dropwise at room temperature.

    • Causality: The water serves a dual purpose: it acts as the nucleophile for the initial acetal deprotection and is strictly required for the final ester hydrolysis.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot at 4 hours for LC-MS. You must observe complete disappearance of the[M-40] diol mass before proceeding. If the diol is still present, continue heating.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the dioxane. Extract the remaining aqueous layer with EtOAc (3 x 15 mL).

    • Causality: The byproduct (2-amino-2-methyl-1,3-propanediol) remains trapped in the aqueous phase as a highly polar hydrochloride salt, driving the equilibrium forward and ensuring your organic layer contains only the pure target acid.

Protocol B: Anhydrous Methanolysis (Targeting Methyl Ester)

Use this protocol if your target molecule contains acid-sensitive moieties that degrade in hot aqueous HCl, or if you specifically require an ester .

  • Dissolution: Dissolve the Ugi adduct (1.0 mmol) in anhydrous methanol (10.0 mL).

  • Catalysis: Add methanesulfonic acid (MsOH, 10.0 equiv).

    • Causality: MsOH provides the intense acidity required to protonate the amide carbonyl without introducing water. This ensures the transient O-acyl species is intercepted by methanol rather than hydrolyzed.

  • Heating: Stir at 60 °C for 12 hours.

  • Workup: Neutralize the mixture carefully with solid NaHCO₃ until gas evolution ceases. Filter through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography.

Troubleshooting FAQs

Q: My LC-MS shows a mass corresponding to [M-40] (loss of acetone), but the target carboxylic acid is not forming. What is happening? A: Your reaction has successfully completed Step 1 (acetal deprotection) but is stalled at Step 2 (the N-O acyl shift). The formation of the 1,3-oxazine intermediate requires significant energy. You must increase the temperature (up to 80–90 °C) and ensure your acid is strong enough (e.g., HCl or MsOH) to fully protonate the amide carbonyl. Weak acids like dilute TFA will leave the reaction stranded at the diol stage.

Q: I am seeing severe degradation of my target molecule. How can I cleave the adduct more gently? A: If your molecule cannot survive hot 4M HCl, pivot to Protocol B (anhydrous methanolysis). By converting the adduct to a methyl ester under anhydrous conditions, you avoid the hydrolytic destruction of sensitive peptide bonds or protecting groups. You can then gently saponify the resulting methyl ester later using LiOH/THF/H₂O at 0 °C.

Q: Can I use basic conditions (e.g., NaOH or KOtBu) to cleave this specific isocyanide adduct? A: No. The 5-isocyano-2,2,5-trimethyl-1,3-dioxane system is strictly an acid-activated convertible isocyanide. The N-O acyl shift relies on the protonation of the amide to increase its electrophilicity. Base will simply deprotonate the hydroxyl groups of the diol, but the unactivated secondary amide is too poor of an electrophile to undergo intramolecular attack, resulting in no reaction.

References

  • Keating, T. A.; Armstrong, R. W. "Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Mechanism of Conversion, Synthesis of Diverse Structures, and Demonstration of Resin Capture." Journal of the American Chemical Society, 1996, 118(10), 2574–2583. URL:[Link]

  • Znati, M. et al. "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics." Beilstein Journal of Organic Chemistry, 2014, 10, 534–554. URL:[Link]

  • Oikawa, M. et al. "New Entry to Convertible Isocyanides for the Ugi Reaction and Its Application to the Stereocontrolled Formal Total Synthesis of the Proteasome Inhibitor Omuralide." Organic Letters, 2007, 9(18), 3591–3594. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane Synthesis

Welcome to the technical support center for the synthesis of 5-isocyano-2,2,5-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-isocyano-2,2,5-trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, particularly concerning the crucial role of the solvent.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-isocyano-2,2,5-trimethyl-1,3-dioxane, which is typically prepared by the dehydration of N-formyl-5-amino-2,2,5-trimethyl-1,3-dioxane.

Problem 1: Consistently low yield of 5-isocyano-2,2,5-trimethyl-1,3-dioxane.

Possible Cause 1: Suboptimal Solvent Polarity and Solubility

The dehydration of a formamide to an isocyanide is a sensitive reaction where the solvent plays a critical role in reaction rate and yield.[1] The precursor, N-formyl-5-amino-2,2,5-trimethyl-1,3-dioxane, possesses both polar (formamide) and non-polar (dioxane ring) characteristics. Poor solubility of the starting material in the chosen solvent can lead to sluggish and incomplete reactions.[2]

Solution:

  • Solvent Screening: Conduct small-scale parallel reactions using a range of anhydrous solvents with varying polarities. Dichloromethane (DCM) is a common starting point for isocyanide synthesis.[2] Consider alternatives like tetrahydrofuran (THF), toluene, and acetonitrile.[2][3]

  • Solubility Check: Before initiating the reaction, visually confirm the solubility of your N-formyl precursor in the selected solvent at the intended reaction temperature. If solubility is poor, a different solvent or a co-solvent system may be necessary.

  • Concentration Effects: The concentration of the starting material can also influence the reaction outcome. For dehydrating agents like p-toluenesulfonyl chloride (p-TsCl), higher concentrations (e.g., 1 mol L⁻¹) can be beneficial and reduce solvent waste.[1]

Possible Cause 2: Inefficient Dehydrating Agent Activity

The choice and effectiveness of the dehydrating agent are paramount. Common reagents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), and triphenylphosphine (PPh₃) with iodine.[1] The reactivity of these agents can be highly dependent on the solvent environment.

Solution:

  • Reagent-Solvent Compatibility: Ensure your chosen dehydrating agent is compatible and effective in the selected solvent. For instance, POCl₃ reactions are often performed in DCM at low temperatures.[2]

  • Base Selection: The dehydration reaction requires a base (e.g., triethylamine, pyridine) to neutralize the acid generated.[4] The base's solubility and basicity can be influenced by the solvent, affecting the overall reaction kinetics. Ensure the base is fully dissolved and accessible.

Possible Cause 3: Product Instability and Hydrolysis

Isocyanides are susceptible to hydrolysis back to the formamide, especially in the presence of acid and water.[4] The workup and purification steps are critical for preserving the final product.

Solution:

  • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the synthesis. Use oven-dried glassware and anhydrous solvents. The presence of water can significantly reduce your yield.[5]

  • Basic Workup: During the workup, it is crucial to keep the pH basic to prevent hydrolysis of the isocyanide.[2] A careful aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) is often employed.

  • Non-Aqueous Workup: For water-soluble isocyanides, a non-aqueous workup can be highly effective.[2] This involves filtering the reaction mixture through a pad of silica gel to remove salts and polar byproducts, followed by solvent evaporation.

Problem 2: Formation of significant impurities alongside the desired isocyanide.

Possible Cause 1: Side Reactions Promoted by the Solvent

The solvent can influence the reaction pathway, potentially favoring the formation of byproducts. For example, highly polar or protic solvents might interfere with the desired dehydration mechanism.

Solution:

  • Solvent Selection Re-evaluation: If you observe consistent impurity profiles, re-evaluate your solvent choice. Aprotic solvents of low to medium polarity, such as DCM, THF, or toluene, are generally preferred for isocyanide synthesis.[6]

  • Temperature Control: Inadequate temperature control can lead to side reactions. POCl₃ reactions, for instance, are highly exothermic and require careful cooling to 0 °C or below to minimize byproduct formation.[1]

Possible Cause 2: Impurities from the Starting Material

Impurities in the N-formyl-5-amino-2,2,5-trimethyl-1,3-dioxane precursor can carry through or participate in side reactions.

Solution:

  • Starting Material Purity Check: Verify the purity of your starting formamide using techniques like NMR or LC-MS before proceeding with the dehydration step.

  • Purification of Precursor: If necessary, purify the N-formyl precursor by recrystallization or column chromatography to remove any impurities.

Possible Cause 3: Decomposition During Purification

Isocyanides can be sensitive to silica gel chromatography, leading to decomposition or irreversible adsorption.[7][8]

Solution:

  • Modified Silica Gel: Consider using a modified silica gel, such as EtSiCl₃-treated silica (C-2 silica), which has been shown to be effective for purifying sensitive isocyanides with significantly improved recovery.[7][8]

  • Alternative Purification: If chromatography proves problematic, explore other purification methods like distillation under reduced pressure, provided the product is thermally stable and sufficiently volatile.[2][9] Recrystallization is another option if the isocyanide is a solid.

II. Frequently Asked Questions (FAQs)

Q1: What is the first-pass solvent of choice for the synthesis of 5-isocyano-2,2,5-trimethyl-1,3-dioxane?

For the dehydration of N-formamides, dichloromethane (DCM) is an excellent starting point.[2] It offers good solubility for a wide range of organic compounds, is relatively inert under the reaction conditions, and is easy to remove due to its low boiling point. Studies have shown that DCM often provides high yields in isocyanide synthesis.[2]

Q2: How does solvent polarity affect the dehydration reaction?

The dehydration of a formamide to an isocyanide generally proceeds through the formation of an intermediate adduct with the dehydrating agent, followed by base-induced elimination.[1] While a certain degree of polarity is necessary to dissolve the starting materials and intermediates, highly polar solvents may not always be optimal. A systematic screening of solvents across a polarity range is the most effective approach to determine the ideal conditions for this specific substrate.

Q3: Can I use protic solvents like methanol or ethanol?

It is generally advisable to avoid protic solvents like alcohols. These solvents can potentially react with the dehydrating agent (e.g., POCl₃) and can also participate in side reactions with the isocyanide product, especially under acidic conditions.[6] Anhydrous, aprotic solvents are the standard for this transformation.

Q4: My starting N-formyl-5-amino-2,2,5-trimethyl-1,3-dioxane has poor solubility in DCM. What should I do?

If solubility is an issue in DCM, you can explore several options:

  • Alternative Solvents: Test other aprotic solvents like THF, acetonitrile, or 1,2-dichloroethane.

  • Co-solvent System: Consider using a mixture of solvents. For example, adding a small amount of a more polar aprotic solvent like DMF or NMP might improve solubility, but should be done cautiously as it can affect the reaction and workup.

  • Temperature Adjustment: Gently warming the mixture (if the reaction conditions permit) can sometimes improve solubility. However, be mindful of the thermal stability of your reactants and the potential for increased side reactions.

Q5: What are the key safety considerations when working with solvents and reagents for isocyanide synthesis?

  • Toxicity and Hazards: Many reagents used in isocyanide synthesis are hazardous. POCl₃ is toxic, corrosive, and reacts violently with water.[1] Many chlorinated solvents like DCM are considered hazardous.[1] Always consult the Safety Data Sheet (SDS) for all chemicals and work in a well-ventilated fume hood.

  • Anhydrous Conditions: Ensure all solvents are properly dried. The addition of water to reactive dehydrating agents can be dangerous.

  • Isocyanide Odor: Many isocyanides have a strong, unpleasant, and potentially toxic odor.[10] Handle them in a fume hood and have a plan for quenching any residual isocyanide (e.g., with aqueous acid) to destroy the odor.[4]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Solvent Screening
  • To a series of oven-dried vials, add N-formyl-5-amino-2,2,5-trimethyl-1,3-dioxane (e.g., 0.1 mmol).

  • To each vial, add a different anhydrous solvent (e.g., DCM, THF, Toluene, Acetonitrile) to achieve a concentration of approximately 0.1 M.

  • Add the base (e.g., triethylamine, 3 equivalents) to each vial and stir until dissolved.

  • Cool the vials to the desired temperature (e.g., 0 °C for POCl₃).

  • Add the dehydrating agent (e.g., POCl₃, 1.1 equivalents) dropwise to each vial.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Upon completion, quench the reactions appropriately and perform a workup to isolate the product.

  • Analyze the crude product from each reaction to determine the relative yield and purity.

Data Presentation

The following table provides a general overview of how solvent properties can influence isocyanide synthesis. The optimal solvent for your specific substrate should be determined experimentally.

SolventDielectric Constant (Polarity)TypeTypical Observations in Isocyanide Synthesis
Toluene2.4Aprotic, Non-polarCan be effective, but solubility of polar starting materials may be limited.
Dichloromethane (DCM)9.1Aprotic, PolarA common and often high-yielding solvent for this reaction.[2]
Tetrahydrofuran (THF)7.5Aprotic, PolarA good alternative to DCM, with different solubility characteristics.[6]
Acetonitrile (MeCN)37.5Aprotic, PolarCan be effective, but its high polarity might influence side reactions.[11]
Methanol (MeOH)32.7Protic, PolarGenerally avoided due to reactivity with reagents and product.[6]
Visualization of the Synthetic Pathway

Synthesis_Pathway Formamide N-formyl-5-amino- 2,2,5-trimethyl-1,3-dioxane Intermediate Activated Intermediate Formamide->Intermediate + Dehydrating Agent DehydratingAgent Dehydrating Agent (e.g., POCl3, p-TsCl) DehydratingAgent->Intermediate Base Base (e.g., Et3N, Pyridine) Base->Intermediate Solvent Anhydrous Aprotic Solvent (e.g., DCM, THF) Isocyanide 5-Isocyano-2,2,5-trimethyl- 1,3-dioxane Intermediate->Isocyanide + Base - H2O Byproducts Byproducts Intermediate->Byproducts Side Reactions

Sources

Optimization

Technical Support Center: Troubleshooting 5-Isocyano-2,2,5-trimethyl-1,3-dioxane in Multicomponent Reactions

Welcome to the Technical Support Center for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS 17144-54-6). As a bifunctional building block, this reagent allows researchers to introduce a protected 1,3-diol moiety directly int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS 17144-54-6). As a bifunctional building block, this reagent allows researchers to introduce a protected 1,3-diol moiety directly into peptidomimetics via Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Ugi and Passerini reactions.

However, its unique structure presents a classic synthetic paradox: the acidic conditions required to activate the carbonyl/imine components can simultaneously degrade the reagent[1]. As an Application Scientist, I have designed this guide to explain the causality behind these failures and provide field-proven, self-validating protocols to ensure your experiments succeed.

Part 1: Expert Troubleshooting & FAQs

Q1: My LC-MS shows a major byproduct with a mass [M + 18] relative to the starting isocyanide, and my Ugi reaction yield is poor. What is happening? The Causality: You are observing the hydrolysis of the isocyanide to its corresponding formamide. Isocyanides are highly sensitive to adventitious water when in the presence of Brønsted acids (like the carboxylic acid used in an Ugi-4CR)[1]. The protonated isocyanide acts as a potent electrophile, and if water is present, it outcompetes the imine for the isocyanide, forming formamide. The Solution: Strict anhydrous conditions are non-negotiable. Pre-form the imine using activated 3Å molecular sieves before adding the carboxylic acid. Always add the isocyanide last to ensure it reacts immediately with the highly electrophilic nitrilium ion rather than sitting in an acidic solution.

Q2: I am seeing a complex mixture with a mass corresponding to [M - 40] in my final Ugi product. Why? The Causality: This is the signature of acetonide (ketal) cleavage . The 1,3-dioxane ring in this reagent is protected by an isopropylidene group. If the carboxylic acid is too strong, or if the reaction is heated excessively, the acetonide cleaves. The loss of acetone (58 Da) and the addition of water (18 Da) to form the unprotected 1,3-diol results in a net mass change of exactly -40 Da. The Solution: Switch your solvent to 2,2,2-trifluoroethanol (TFE). TFE is a strong hydrogen-bond donor that stabilizes the Ugi intermediates without the need for strong Brønsted acids, effectively suppressing acetonide cleavage[2]. Alternatively, use a Lewis acid like ZnCl 2​ in methanol, which activates the imine without hydrolyzing the ketal[3].

Q3: The reaction stalls at the intermediate stage, and I don't see the final bis-amide product. Is the reagent degraded? The Causality: The reagent is likely intact, but the reaction is kinetically trapped. 5-Isocyano-2,2,5-trimethyl-1,3-dioxane features an isocyanide group attached to a highly substituted tertiary carbon (C5 of the dioxane ring). Similar to tert-butyl isocyanide, this severe steric bulk impedes the final step of the Ugi reaction: the intramolecular Mumm rearrangement. The Solution: Apply gentle heating (40–50 °C) to overcome the activation energy barrier of the Mumm rearrangement. Using a polar protic solvent like TFE also accelerates this step by stabilizing the transition state.

Part 2: Quantitative Data & Solvent Optimization

To illustrate the profound effect of solvent and acid choice on side-reaction suppression, review the standardized optimization data below. Conditions: 1.0 eq Aldehyde, 1.0 eq Amine, 1.0 eq Carboxylic Acid, 1.0 eq Isocyanide, 0.5 M concentration, 24 h.

Solvent SystemAcid Catalyst / AdditiveTemp (°C)Desired Ugi Yield (%)Formamide Byproduct (%)Acetonide Cleavage (%)
Methanol (MeOH)None (Standard)2542%15%28%
Methanol (MeOH)None (Standard)5051%12%45%
Dichloromethane3Å Molecular Sieves2535%< 2% 18%
Methanol (MeOH)10 mol% ZnCl 2​ 2578%5%8%
2,2,2-Trifluoroethanol 3Å Molecular Sieves 40 91% < 2% < 2%
Part 3: Self-Validating Experimental Protocol

Optimized Ugi-4CR for Acid-Sensitive, Sterically Hindered Isocyanides

Note: This protocol is designed as a self-validating system. Step 4 ensures you do not proceed to workup if the intermediate is stalled.

  • Imine Pre-formation: In an oven-dried vial under nitrogen, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in 2.0 mL of anhydrous 2,2,2-trifluoroethanol (TFE). Add 100 mg of freshly activated 3Å molecular sieves. Stir at room temperature for 2 hours.

  • Acid Addition: Add the carboxylic acid (1.0 mmol) to the mixture. Stir for 10 minutes to ensure complete dissolution and initial protonation of the imine.

  • Isocyanide Addition: Dropwise, add 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.05 mmol). Seal the vial and heat the reaction block to 40 °C. Stir for 18 hours.

  • In-Process LC-MS Validation: Sample 5 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS.

    • Validation Check: You should observe the [M+H]+ of the desired bis-amide. If a prominent peak at [M-40] is observed, your acid is too strong. If the mass corresponds to the un-rearranged alpha-adduct, increase the temperature to 50 °C for an additional 4 hours.

  • Quench and Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Critical Step: Dilute the filtrate with ethyl acetate (10 mL) and immediately wash with saturated aqueous NaHCO 3​ (2 x 10 mL). This basic wash neutralizes the carboxylic acid, preventing ketal cleavage during solvent evaporation.

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc containing 1% Triethylamine to maintain a slightly basic environment on the silica column)[1].

Part 4: Visualizing the Reaction Network

UgiMechanism Imine Pre-formed Imine + Carboxylic Acid Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Acid Activation Isocyanide 5-Isocyano-2,2,5-trimethyl- 1,3-dioxane Isocyanide->Nitrilium alpha-addition Formamide Formamide Byproduct (+18 Da) Isocyanide->Formamide H2O / H+ AlphaAdduct Alpha-Adduct Intermediate Nitrilium->AlphaAdduct Carboxylate Addition Product Desired Ugi Product (Bis-amide) AlphaAdduct->Product Mumm Rearrangement Diol 1,3-Diol Byproduct (-40 Da) AlphaAdduct->Diol Ketal Cleavage Product->Diol Excess Acid / Heat

Reaction pathways of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane highlighting degradation routes.

Troubleshooting Start LC-MS Analysis of Crude Reaction Mass18 Major Peak: [M+18]? (Isocyanide Hydrolysis) Start->Mass18 Mass40 Major Peak: [M-40]? (Acetonide Cleavage) Start->Mass40 Stall Missing Product Mass? (Stalled Rearrangement) Start->Stall Sol18 Action: Use 3Å Sieves & Anhydrous Solvent Mass18->Sol18 Sol40 Action: Switch to TFE or Use ZnCl2 Catalyst Mass40->Sol40 SolStall Action: Heat to 40-50°C to Force Rearrangement Stall->SolStall

Decision tree for diagnosing and resolving common side reactions based on LC-MS data.

References
  • Title: Isocyanide 2.0 Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Two-Step Macrocycle Synthesis by Classical Ugi Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Isocyano-2,2,5-trimethyl-1,3-dioxane Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to incorporate highly functionalized, sterically hindered building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to incorporate highly functionalized, sterically hindered building blocks into their discovery pipelines.

5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS: 17144-54-6) is a notoriously challenging reagent. The isocyano group (-NC) is situated on a quaternary carbon (position 5), flanked by a methyl group and the bulky 2,2-dimethyl acetal moiety. This extreme steric shielding drastically increases the activation energy required for nucleophilic attack in multicomponent reactions (MCRs) like the Ugi and Passerini reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you bypass these steric penalties and successfully isolate your target scaffolds.

Part 1: Troubleshooting & FAQs

Q1: My Ugi-4CR with 5-Isocyano-2,2,5-trimethyl-1,3-dioxane yields mostly unreacted starting material. Heating the reaction just leads to decomposition. Why is this happening, and how do I fix it?

The Causality: In a standard Ugi four-component reaction (Ugi-4CR), the isocyanide must act as a nucleophile, attacking the in situ generated iminium ion to form a nitrilium intermediate. The bulky 2,2,5-trimethyl groups of your isocyanide physically block this trajectory. If you attempt to overcome this activation energy barrier with high heat, the thermodynamic instability of the iminium ion and the sensitive 1,3-dioxane ring leads to pathway deviation and decomposition.

The Solution: Abandon thermal activation and utilize chemical stabilization. Switch your solvent from methanol to a strongly hydrogen-bonding fluorinated alcohol, such as 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) . HFIP acts as a dual-action promoter: it powerfully hydrogen-bonds to the iminium ion (increasing its electrophilicity to pull the sluggish isocyanide in) and heavily solvates the highly congested nitrilium intermediate, lowering the overall transition state energy. Recent literature confirms that sterically hindered isocyanides, which fail in standard solvents, proceed with high yields in HFIP without the need for heating .

Q2: I am attempting a Passerini reaction, but LCMS shows massive degradation of the 1,3-dioxane ring. How can I protect the acetal?

The Causality: The Passerini reaction requires a carboxylic acid component. The 1,3-dioxane ring is a cyclic acetal, which is highly sensitive to Brønsted acids. The combination of prolonged reaction times (due to the steric hindrance of the isocyanide) and the acidic environment leads to the hydrolytic cleavage of the acetal into its corresponding diol and acetone before the multicomponent assembly can complete.

The Solution: You must decouple the acidity from the reaction promotion. First, ensure strictly anhydrous conditions to prevent hydrolysis. Second, transition to a mild Lewis acid-catalyzed Passerini variant . Utilizing 10 mol% of ZnCl2​ or InCl3​ activates the carbonyl component for isocyanide attack without providing the free protons that cleave the acetal.

Q3: Can I use this hindered isocyanide in a "Split-Ugi" reaction to synthesize polyamines, and will the downstream amide reduction work?

The Causality: You can successfully assemble the polyamide backbone using the N-split Ugi protocol. However, you will encounter a severe bottleneck during downstream processing. When sterically hindered isocyanides are used, the resulting isocyanide-derived tertiary amide is physically shielded by the 2,2,5-trimethyl-1,3-dioxane moiety. Standard reduction protocols (like LiAlH4​ at room temperature) cannot physically access the carbonyl carbon to deliver the hydride.

The Solution: Expect the isocyanide-derived amide to remain intact under standard conditions . If complete reduction to the polyamine is strictly required, you must employ forcing conditions, such as refluxing Borane-THF ( BH3​⋅THF ) for 48 hours, followed by a rigorous acidic workup (which will concurrently deprotect your 1,3-dioxane ring, yielding a diol-polyamine).

Part 2: Mechanistic & Workflow Visualizations

To understand how to manipulate these reactions, we must visualize the kinetic bottlenecks and the troubleshooting logic.

Mechanism Imine Iminium Ion Formation Attack Nucleophilic Attack (High Activation Energy) Imine->Attack Isocyanide 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (High Steric Bulk) Isocyanide->Attack Nitrilium Nitrilium Intermediate (Sterically Congested) Attack->Nitrilium Mumm Mumm Rearrangement Nitrilium->Mumm HFIP HFIP Solvent (H-Bond Stabilization) HFIP->Nitrilium Stabilizes Product MCR Product (High Yield) Mumm->Product

Figure 1: Mechanistic pathway of the Ugi reaction highlighting HFIP-mediated stabilization of the sterically hindered nitrilium intermediate.

Troubleshooting Start Start MCR Reaction Check Analyze via LCMS/TLC Start->Check LowYield Unreacted Starting Material (Low Conversion) Check->LowYield Steric Hindrance Degradation 1,3-Dioxane Ring Cleavage (Degradation) Check->Degradation Acetal Sensitivity SolventSwitch Switch Solvent to HFIP/TFE LowYield->SolventSwitch AcidSwitch Use Mild Lewis Acid (e.g., ZnCl2) Remove Brønsted Acids Degradation->AcidSwitch Success Target Product Isolated SolventSwitch->Success AcidSwitch->Success

Figure 2: Decision tree for troubleshooting low yields and degradation in 5-Isocyano-2,2,5-trimethyl-1,3-dioxane MCRs.

Part 3: Quantitative Data & Solvent Effects

The table below summarizes the profound impact of solvent choice and additives on the yield of Ugi reactions utilizing highly hindered isocyanides. Notice that thermal energy (heating to 60 °C) is vastly inferior to the hydrogen-bond donating capacity of HFIP.

Table 1: Effect of Reaction Conditions on Hindered Isocyanide Ugi-4CR Yields

SolventAdditive / CatalystTemperature (°C)Time (h)Conversion / Yield (%)Observation
Methanol (MeOH)None2548< 10%Mostly unreacted starting materials.
Methanol (MeOH)None602415%Heavy imine degradation observed.
Dichloromethane ZnCl2​ (10 mol%)254835%Sluggish reaction; minor acetal cleavage.
TFENone252465%Clean reaction profile; moderate yield.
HFIP None 25 24 85 - 92% Optimal. Rapid conversion; no degradation.

Part 4: Self-Validating Experimental Protocol

To ensure success, this protocol utilizes a self-validating system: by pre-forming the imine and confirming its presence via TLC before adding the isocyanide, we isolate the kinetic bottleneck entirely to the isocyanide attack.

Standard Operating Procedure: HFIP-Promoted Ugi-4CR with 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Materials Required:

  • Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (1.0 mL, 1M concentration)

Step-by-Step Methodology:

  • Imine Pre-formation (In-Process Control): To a 10 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol).

  • Solvation: Suspend the mixture in 1.0 mL of HFIP. Stir at room temperature (25 °C) for 30–45 minutes.

  • Validation Check: Spot the reaction mixture on a TLC plate against the starting aldehyde. Proceed only when the aldehyde spot is completely consumed, confirming quantitative imine formation.

  • Acid Addition: Add the carboxylic acid (1.0 mmol) to the stirring solution in one portion.

  • Hindered Isocyanide Addition: Dropwise, add 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.1 mmol, 1.1 equiv). Note: The slight excess compensates for the steric penalty and drives the equilibrium.

  • Reaction: Seal the flask and stir at room temperature for 24–48 hours. Monitor the consumption of the imine intermediate via LCMS.

  • Workup & Recovery: Transfer the mixture to a rotary evaporator. Remove the HFIP under reduced pressure (HFIP boils at ~58 °C and can be trapped and recycled).

  • Purification: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3​ (to remove unreacted carboxylic acid), dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

References

  • Suć Sajko, J., & Jerić, I. (2022). Synthesis of Nβ-Substituted 1,2-Diazetidin-3-ones by the Ugi Reaction Comprising Chiral α-Hydrazino Acids. The Journal of Organic Chemistry, 87(11), 7076-7084. URL:[Link]

  • Pirali, T., Callipari, G., Ercolano, E., Genazzani, A. A., Giovenzana, G. B., & Tron, G. C. (2008). A Concise Entry into Nonsymmetrical Alkyl Polyamines. Organic Letters, 10(19), 4199-4202. URL:[Link]

Optimization

Technical Support Center: Optimizing Multicomponent Synthesis with 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing isocyanide-based multicomponent reactions (IMCRs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing isocyanide-based multicomponent reactions (IMCRs). 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS 17144-54-6) is a highly valuable "convertible" isocyanide. Following the Ugi or Passerini reaction, its acetonide group can be deprotected to reveal a 1,3-diol, enabling further downstream transformations such as periodate cleavage or cyclization.

However, because the isocyano group is bound to a fully substituted tertiary α -carbon, it exhibits severe steric hindrance. This structural bulk creates a kinetic bottleneck, often extending standard Ugi four-component reaction (U-4CR) times to 48–72 hours. This guide provides field-proven, mechanistically grounded troubleshooting strategies to drastically reduce reaction times and improve yields.

Mechanistic Bottleneck & Intervention Pathways

To reduce reaction time, we must first understand the kinetic barrier. The diagram below illustrates the U-4CR pathway, highlighting the rate-determining step and where specific physical or chemical interventions apply.

UgiPathway N1 Amine + Aldehyde N2 Imine Intermediate N1->N2 Condensation N4 Nitrilium Ion (Kinetic Bottleneck) N2->N4 Isocyanide Attack N3 5-Isocyano-2,2,5-trimethyl- 1,3-dioxane N3->N4 N6 Mumm Rearrangement N4->N6 Carboxylate Addition N5 Carboxylic Acid N5->N6 N7 Ugi Bis-amide Product N6->N7 Irreversible I1 Lewis Acid (TiCl4) Activates Imine I1->N2 I2 HFIP / TFE Solvent Stabilizes Transition State I2->N4 I3 Microwave Heating Overcomes Steric Barrier I3->N4

Kinetic bottlenecks in the Ugi-4CR pathway and targeted catalytic interventions.

Troubleshooting FAQs

Q1: Why does 5-Isocyano-2,2,5-trimethyl-1,3-dioxane react so much slower than standard reagents like benzyl isocyanide? A1: The delay is purely kinetic. The isocyano group in this reagent is attached to a tertiary carbon (part of the dioxane ring system). This steric shielding physically blocks the trajectory required for the isocyanide carbon to attack the electrophilic imine intermediate[1]. Consequently, the formation of the highly reactive nitrilium ion—the rate-determining step—requires a much higher activation energy ( Ea​ ) than unhindered isocyanides.

Q2: How can I use solvent effects to reduce reaction time without specialized equipment? A2: Switch your solvent from standard methanol (MeOH) to a strong hydrogen bond-donating (HBD) fluorinated solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE). HFIP dramatically accelerates the reaction by electrophilically activating the imine via strong hydrogen bonding and stabilizing the polar nitrilium ion transition state[2][3]. This simple solvent swap can reduce reaction times from 3 days to under 12 hours at room temperature[4].

Q3: Can microwave irradiation be safely applied to this convertible isocyanide? A3: Yes, and it is highly recommended. Microwave-assisted synthesis is one of the most effective ways to overcome the steric barrier of tertiary isocyanides[5]. By conducting the reaction in a sealed microwave vial at 60–80 °C, you provide rapid, uniform thermal energy to overcome the high Ea​ . This method reliably compresses reaction times from days to just 20–30 minutes[6].

Q4: My substrates are thermally sensitive. Are there catalytic methods to accelerate the reaction at room temperature? A4: Yes. Lewis acid catalysis is highly effective for thermally sensitive substrates. Adding 10–20 mol% of Titanium tetrachloride ( TiCl4​ ) or Zinc chloride ( ZnCl2​ ) coordinates to the imine intermediate, drastically increasing its electrophilicity[7][8]. This makes the imine reactive enough to be attacked by the hindered 5-Isocyano-2,2,5-trimethyl-1,3-dioxane at room temperature. Crucial note: Always pre-form the imine with the Lewis acid before adding the carboxylic acid and isocyanide to prevent catalyst deactivation.

Quantitative Condition Matrix

The table below summarizes the expected outcomes when applying different optimization strategies to U-4CRs utilizing 5-Isocyano-2,2,5-trimethyl-1,3-dioxane.

Optimization StrategyReaction ConditionsTypical Reaction TimeExpected YieldMechanistic Rationale
Standard (Baseline) MeOH, 1.0 M, Room Temp48 - 72 hours30 - 45%Protic solvent provides mild stabilization; high steric hindrance limits the reaction rate.
Solvent Effect (HFIP) HFIP, 1.0 M, Room Temp8 - 12 hours65 - 80%Strong H-bond donation activates the imine and stabilizes the nitrilium transition state.
Lewis Acid Catalysis TiCl4​ (10 mol%), DCM, RT12 - 16 hours60 - 75%Lewis acid coordinates to the imine, drastically increasing its electrophilicity.
Microwave Heating MeOH or Neat, 60 °C, MW20 - 30 mins70 - 85%Dielectric heating directly overcomes the high activation energy ( Ea​ ) barrier.
Self-Validating Experimental Protocol

To achieve the fastest and highest-yielding results, we recommend combining solvent effects with microwave irradiation. Below is a self-validating, step-by-step methodology for a Microwave-Assisted, HFIP-Promoted U-4CR .

Objective: Synthesize an α -acylamino amide using 5-Isocyano-2,2,5-trimethyl-1,3-dioxane in under 30 minutes.

Step 1: Imine Pre-formation In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and aldehyde (1.0 mmol) in 2.0 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Stir at room temperature for 15 minutes. Causality: Pre-forming the imine prevents the isocyanide from competing for the aldehyde (which would lead to Passerini side-products) and ensures the rate-determining step can proceed immediately upon reagent addition.

Step 2: Component Addition Add the carboxylic acid (1.0 mmol) followed by 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.0 mmol, 155.2 mg). Immediately seal the vial with a crimp cap.

Step 3: Microwave Irradiation Place the vial in a dedicated chemical microwave synthesizer (e.g., Anton Paar or CEM). Irradiate at 60 °C for 20 minutes with a maximum power setting of 100 W. Causality: Rapid dielectric heating combined with the H-bond donating power of HFIP synergistically lowers the transition state energy while providing the thermal energy needed to overcome steric bulk.

Step 4: Self-Validation & Workup Carefully vent and open the vial in a fume hood. Validation Check: The distinct, pungent odor of the isocyanide should be completely absent. Spot the crude mixture on a TLC plate (Hexanes/EtOAc 7:3) and visualize with a phosphomolybdic acid (PMA) stain. The isocyanide starting material spot must be completely consumed. If unreacted isocyanide remains, re-seal and irradiate for an additional 10 minutes. Once validated, concentrate the mixture in vacuo to remove HFIP, and purify the resulting residue via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

5-Isocyano-2,2,5-trimethyl-1,3-dioxane vs. cyclohexyl isocyanide in Ugi reactions

An in-depth technical comparison for drug development professionals and synthetic chemists evaluating multicomponent reaction (MCR) strategies. Executive Summary The Ugi four-component reaction (U-4CR) is a cornerstone o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison for drug development professionals and synthetic chemists evaluating multicomponent reaction (MCR) strategies.

Executive Summary

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the rapid assembly of complex peptidomimetics from an amine, an aldehyde, a carboxylic acid, and an isocyanide. However, a persistent bottleneck in U-4CR library design is the "dead-end" amide. When classical reagents like cyclohexyl isocyanide (CyNC) are used, the resulting secondary amide is exceptionally stable and highly resistant to post-condensation modifications.

To synthesize free carboxylic acids or advance the scaffold, researchers must employ a "convertible isocyanide." This guide objectively compares the ubiquitous CyNC against the highly specialized convertible reagent 5-isocyano-2,2,5-trimethyl-1,3-dioxane , detailing their mechanistic causality, experimental workflows, and performance metrics.

Mechanistic Causality: Steric Entrenchment vs. Neighboring Group Participation

The Cyclohexyl Isocyanide Paradigm

CyNC is the industry standard due to its robust stability, low cost, and high reactivity in the Ugi iminium-capture sequence. Following the Mumm rearrangement, the resulting cyclohexyl amide is sterically entrenched by the bulky cyclohexane ring. Because it lacks any proximal nucleophiles, this amide bond is essentially inert to mild hydrolysis. Cleaving it requires harsh acidic reflux (e.g., 6M HCl at >100 °C), which invariably destroys sensitive functional groups and epimerizes delicate stereocenters ().

The 5-Isocyano-2,2,5-trimethyl-1,3-dioxane Advantage

To circumvent this dead-end, 5-isocyano-2,2,5-trimethyl-1,3-dioxane acts as a molecular Trojan horse. It functions perfectly during the U-4CR, but its 1,3-dioxane ring masks a reactive 1,3-diol. The causality of its cleavage relies on precise neighboring group participation:

  • Deprotection: Mild aqueous acid hydrolyzes the acetonide, releasing acetone and unmasking two primary hydroxyl groups.

  • N-to-O Acyl Shift: The spatial proximity of these hydroxyls to the amide carbonyl enables an intramolecular nucleophilic attack. This converts the highly stable amide into a thermodynamically labile ester.

  • Hydrolysis: The ester rapidly hydrolyzes under the same mild conditions, releasing the target free carboxylic acid and washing away the amino-diol auxiliary ().

Ugi_Divergence Amine Primary Amine Imino Iminium Ion Intermediate Amine->Imino Aldehyde Aldehyde/Ketone Aldehyde->Imino Acid Carboxylic Acid Acid->Imino Protonation Prod_Cy Cyclohexyl Amide (Highly Stable, Dead-End) Imino->Prod_Cy + CyNC Prod_Diox 1,3-Dioxane Amide (Convertible Intermediate) Imino->Prod_Diox + Dioxane-NC Iso_Cy Cyclohexyl Isocyanide (CyNC) Iso_Diox 5-Isocyano-2,2,5-trimethyl- 1,3-dioxane Cleavage Acidic Hydrolysis (N-to-O Acyl Shift) Prod_Diox->Cleavage Final_Acid Free Carboxylic Acid + Recovered Amino Diol Cleavage->Final_Acid

Fig 1: U-4CR pathway divergence between standard and convertible isocyanides.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed to ensure high atom economy and self-validating purification steps.

Protocol A: Standard U-4CR with Cyclohexyl Isocyanide

Objective: Synthesize a stable, terminal peptidomimetic scaffold.

  • Imine Formation: Dissolve the primary amine (1.0 eq) and aldehyde (1.0 eq) in 2,2,2-Trifluoroethanol (TFE) at 0.5 M concentration. Causality Note: TFE is chosen over Methanol because its strong hydrogen-bond donating ability stabilizes the iminium intermediate, accelerating the reaction without Lewis acid catalysts (). Stir for 30 minutes at room temperature.

  • Condensation: Add the carboxylic acid (1.0 eq) followed by Cyclohexyl Isocyanide (1.0 eq). Stir at room temperature for 12–24 hours.

  • Workup: Remove TFE under reduced pressure. Dissolve the crude residue in Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The robust nature of the cyclohexyl amide ensures high recovery during this standard organic wash.

Protocol B: U-4CR & Cleavage with 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Objective: Synthesize a free carboxylic acid via a convertible intermediate.

  • Condensation: Perform the U-4CR exactly as described in Protocol A, substituting CyNC with 5-isocyano-2,2,5-trimethyl-1,3-dioxane (1.0 eq). Isolate the intermediate Ugi adduct.

  • Deprotection & Cleavage: Dissolve the purified Ugi adduct in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl (or TFA/H₂O). Heat mildly to 50 °C for 4–6 hours. Causality Note: The mild heat drives the hydrolysis of the acetonide, forcing the unmasked 1,3-diol to attack the amide carbonyl.

  • Self-Validating Workup: Concentrate the reaction mixture to remove THF. Dilute with water and adjust the pH to 9.0 using saturated NaHCO₃. Wash the aqueous layer with Dichloromethane (DCM).

    • Diagnostic Check: The cleaved amino-diol byproduct and unreacted starting materials partition into the DCM layer. The target carboxylic acid is ionized and remains in the aqueous layer.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the newly protonated, free carboxylic acid into fresh Ethyl Acetate. Dry and concentrate. If the N-to-O shift failed, no product will be isolated in this final step, making the protocol strictly self-validating.

Cleavage_Mechanism Dioxane_Amide 1,3-Dioxane Amide (Ugi Product) Acetonide_Hydrolysis Acidic Deprotection (- Acetone) Dioxane_Amide->Acetonide_Hydrolysis Diol_Amide 1,3-Diol Amide (Proximally Active) Acetonide_Hydrolysis->Diol_Amide Acyl_Shift Intramolecular Attack (N-to-O Acyl Shift) Diol_Amide->Acyl_Shift Ester_Intermediate Labile Ester Intermediate Acyl_Shift->Ester_Intermediate Hydrolysis Aqueous Hydrolysis Ester_Intermediate->Hydrolysis Target_Acid Free Carboxylic Acid (Target Scaffold) Hydrolysis->Target_Acid

Fig 2: Neighboring group participation driving the N-to-O acyl shift and cleavage.

Quantitative Data & Performance Comparison

The following table synthesizes the experimental performance metrics of both reagents to guide your library design choices.

MetricCyclohexyl Isocyanide (CyNC)5-Isocyano-2,2,5-trimethyl-1,3-dioxane
Primary Application Final drug scaffolds, stable peptidomimeticsIntermediate synthesis, convertible scaffolds
U-4CR Yield (Average) 85% – 95%75% – 85%
Post-Ugi Cleavability Extremely Poor (Dead-end)Excellent (via N-to-O acyl shift)
Cleavage Conditions >6M HCl, 110 °C, 24h (Destructive)2M HCl or TFA/H₂O, 50 °C, 4h (Mild)
Stereochemical Integrity High (but lost if cleavage is attempted)Maintained during mild cleavage
Atom Economy High (All atoms retained in final product)Lower (Dioxane auxiliary is sacrificed)
Commercial Availability Ubiquitous, low costSpecialized building block (CAS 17144-54-6)

References

  • Keating, T. A., & Armstrong, R. W. (1995). Molecular Diversity via a Convertible Isocyanide in the Ugi Four-Component Condensation. Journal of the American Chemical Society, 117(29), 7842-7843. URL:[Link]

  • Ugi, I. (1982). From Isocyanides via Four-Component Condensations to Antibiotic Syntheses. Angewandte Chemie International Edition, 21(11), 810-819. URL:[Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. URL:[Link]

  • Chandgude, A. L., Li, J., & Dömling, A. (2017). 2-Nitrobenzyl Isocyanide as a Universal Convertible Isocyanide. Organic Letters, 19(21), 5856-5859. URL:[Link]

Comparative

A Comprehensive Guide to the NMR Spectroscopic Validation of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

This guide provides an in-depth, objective comparison of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic validation of 5-isocyano-2,2,5-trimethyl-1,3-dioxane. It is intended for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic validation of 5-isocyano-2,2,5-trimethyl-1,3-dioxane. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of isocyanide synthesis and rigorous quality control. The methodologies and data presented herein are designed to ensure scientific integrity and provide actionable insights for laboratory applications.

Introduction: The Synthetic Challenge and Spectroscopic Solution

Isocyanides are a unique class of organic compounds characterized by the isocyano functional group (-N≡C). Their distinct electronic properties make them valuable intermediates in a variety of organic transformations, most notably in multicomponent reactions such as the Ugi and Passerini reactions.[1] The synthesis of isocyanides, however, often presents challenges related to product stability and purity. Therefore, robust analytical methods are paramount for the unambiguous characterization and quality control of these valuable synthetic building blocks.

Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the structural elucidation and purity assessment of isocyanides. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for validating the successful synthesis of the target compound and for identifying potential impurities.

This guide focuses on the NMR validation of 5-isocyano-2,2,5-trimethyl-1,3-dioxane, a sterically hindered aliphatic isocyanide. We will delve into the rationale behind the chosen synthetic route, provide a detailed analysis of its ¹H and ¹³C NMR spectra, and compare these with alternative synthetic approaches and potential byproducts.

Synthesis of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane: A Strategic Approach

The most prevalent method for synthesizing isocyanides involves the dehydration of the corresponding N-substituted formamide.[1] This two-step sequence, beginning with the formylation of a primary amine, offers a reliable and versatile route to a wide array of isocyanides.[2]

Rationale for the Dehydration of N-(2,2,5-trimethyl-1,3-dioxan-5-yl)formamide

The dehydration of N-(2,2,5-trimethyl-1,3-dioxan-5-yl)formamide is the chosen synthetic pathway. Several dehydrating agents can be employed for this transformation, including phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), and triphenylphosphine (PPh₃) in combination with iodine.[1][3][4] Phosphorus oxychloride in the presence of a tertiary amine base, such as triethylamine, is a widely used and effective reagent system for this purpose.[1][2] This method is often preferred due to its high efficiency and the formation of inorganic phosphate byproducts, which can be more easily removed than organic waste generated by other reagents.[1]

The reaction proceeds by the activation of the formamide oxygen by POCl₃, followed by elimination facilitated by the base to yield the isocyanide. The reaction is typically performed at low temperatures to minimize side reactions.

Synthesis Formamide N-(2,2,5-trimethyl-1,3-dioxan-5-yl)formamide Isocyanide 5-Isocyano-2,2,5-trimethyl-1,3-dioxane Formamide->Isocyanide Dehydration POCl3 POCl₃, Triethylamine

Caption: Synthetic route to 5-isocyano-2,2,5-trimethyl-1,3-dioxane.

Alternative Synthetic Strategies: A Comparative Overview

While the formamide dehydration method is robust, other strategies for isocyanide synthesis exist. The Hofmann carbylamine reaction, which involves the reaction of a primary amine with chloroform and a strong base, is a classic method but is often limited by low yields and the use of hazardous reagents. Another approach involves the reaction of alkyl halides with silver cyanide.[5][6]

More contemporary and "greener" methods have also been developed. For instance, the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent offers a less toxic alternative to POCl₃ and a simplified work-up procedure.[3][4] Mechanochemical methods, which utilize ball-milling to drive the reaction, have also been reported as a more sustainable approach, significantly reducing the need for solvents.[7]

NMR Spectroscopic Validation: Unraveling the Molecular Signature

The successful synthesis of 5-isocyano-2,2,5-trimethyl-1,3-dioxane is unequivocally confirmed by a detailed analysis of its ¹H and ¹³C NMR spectra. The unique structural features of the molecule give rise to a characteristic pattern of signals.

Predicted ¹H NMR Spectrum of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The 1,3-dioxane ring adopts a chair conformation, leading to axial and equatorial protons with different chemical shifts.[8][9]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
C(2)-(CH₃)₂~1.4 - 1.5Singlet6HGeminal methyl groups on the acetal carbon.
C(5)-CH₃~1.1 - 1.3Singlet3HMethyl group at the C5 position.
C(4)-Hax, C(6)-Hax~3.6 - 3.8Doublet2HAxial protons on the dioxane ring, deshielded by the adjacent oxygen atoms.
C(4)-Heq, C(6)-Heq~4.0 - 4.2Doublet2HEquatorial protons on the dioxane ring, typically downfield from the axial protons.

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The isocyano carbon is a particularly diagnostic signal.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-N≡C~155 - 165The characteristic chemical shift for an isocyano carbon.[10]
C(2)~98 - 102Acetal carbon of the dioxane ring.
C(4), C(6)~70 - 75Methylene carbons adjacent to the oxygen atoms in the dioxane ring.
C(5)~40 - 45Quaternary carbon bearing the isocyanide and methyl groups.
C(2)-(CH₃)₂~25 - 30Geminal methyl carbons.
C(5)-CH₃~18 - 22Methyl carbon at the C5 position.

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Comparative NMR Analysis with Alternative Products

A key aspect of NMR validation is the ability to distinguish the desired product from potential byproducts or starting materials.

Compound Key Differentiating ¹H NMR Signal(s) (δ, ppm) Key Differentiating ¹³C NMR Signal(s) (δ, ppm)
5-Isocyano-2,2,5-trimethyl-1,3-dioxane (Product) Absence of N-H and C-H (formyl) protons.Isocyano carbon signal (~155-165 ppm).
N-(2,2,5-trimethyl-1,3-dioxan-5-yl)formamide (Starting Material) Presence of a broad N-H signal and a formyl proton signal (~8.0-8.2 ppm).Carbonyl carbon signal (~160-165 ppm).
5-Amino-2,2,5-trimethyl-1,3-dioxane (Potential Hydrolysis Product) Presence of a broad N-H₂ signal.Absence of the isocyano or formyl carbon signals.

Identification of Impurities through NMR Spectroscopy

Beyond confirming the product structure, NMR is crucial for assessing purity. Common impurities in isocyanide synthesis can often be readily identified by their characteristic NMR signals.

  • Unreacted Starting Material: The presence of the formyl proton signal in the ¹H NMR spectrum is a clear indicator of incomplete reaction.

  • Triethylamine/Triethylammonium Salts: Residual triethylamine or its hydrochloride salt will show characteristic ethyl group signals (a quartet and a triplet) in the ¹H NMR spectrum.

  • Solvent Residues: Signals from common laboratory solvents such as dichloromethane, diethyl ether, or toluene may be present and can be identified by comparing the spectrum to reference data.[11]

  • Hydrolysis Products: Isocyanides can be sensitive to moisture and acidic conditions, potentially leading to hydrolysis back to the corresponding amine. The appearance of N-H signals in the ¹H NMR spectrum could indicate such degradation.[2]

Validation_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_validation Validation Synthesize Synthesize Product Acquire_H1 Acquire ¹H NMR Synthesize->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Synthesize->Acquire_C13 Analyze_Spectra Analyze Spectra Acquire_H1->Analyze_Spectra Acquire_C13->Analyze_Spectra Confirm_Structure Confirm Structure Analyze_Spectra->Confirm_Structure Assess_Purity Assess Purity Analyze_Spectra->Assess_Purity Final_Product Validated Product Confirm_Structure->Final_Product Identify_Impurities Identify Impurities Assess_Purity->Identify_Impurities Identify_Impurities->Final_Product

Caption: Workflow for the NMR validation of synthesized products.

Experimental Protocol for NMR Validation

To ensure reproducible and high-quality data, the following experimental protocol is recommended.

5.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the synthesized 5-isocyano-2,2,5-trimethyl-1,3-dioxane.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for its good solubilizing properties and well-separated residual solvent peak.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

5.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Perform a standard one-pulse ¹H NMR experiment.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is generally sufficient.

5.3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the protons and carbons of the molecule.

  • Carefully examine the baseline for any low-level impurity signals.

Conclusion: The Power of Rigorous Spectroscopic Validation

The successful synthesis and characterization of 5-isocyano-2,2,5-trimethyl-1,3-dioxane rely heavily on the meticulous application of NMR spectroscopy. This guide has provided a comprehensive framework for understanding the synthetic strategy, predicting the expected NMR spectral features, and developing a robust protocol for validation. By following these principles of scientific integrity and causality-driven experimental choices, researchers can confidently produce and validate high-purity isocyanides, paving the way for their successful application in further synthetic endeavors. The combination of a well-chosen synthetic route and rigorous NMR analysis forms a self-validating system that is essential for modern chemical research and development.

References

  • Kobayashi, G., Saito, T., & Kitano, Y. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Synthesis, 2011(19), 3225-3234. [Link]

  • El-Gendy, A. A. M., & El-Gharabawy, H. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6881. [Link]

  • Waibel, K. A., Nickisch, R., Möhl, N., Seim, R., & Meier, M. A. R. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 733-740. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ghaffari, B., van der Vlugt, J. I., & de Bruin, B. (2019). Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles. Journal of the American Chemical Society, 141(40), 15934-15949. [Link]

  • Waibel, K. A., Nickisch, R., Möhl, N., Seim, R., & Meier, M. A. R. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(3), 733-740. [Link]

  • Shaaban, S., Smedley, C., & Van der Eycken, E. V. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6739-6746. [Link]

  • Pochapsky, T. C., & Gopen, Q. (2010). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Journal of Inorganic Biochemistry, 104(12), 1251-1257. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Porcheddu, A., Delogu, F., De Luca, L., & Pizzetti, M. (2018). A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry, 14, 2900-2906. [Link]

  • Pochapsky, T. C., & Gopen, Q. (2010). The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites. ResearchGate. [Link]

  • 2,2,5-Trimethyl-1,3-dioxane-4,6-dione. (n.d.). PubChem. Retrieved from [Link]

  • ¹H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. [Link]

  • Okuyama, T., & Kitano, Y. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis, 2006(03), 405-410. [Link]

  • Origin of Impurities Formed in the Polyurethane Production Chain. 1. Conditions for Chlorine Transfer from an Aryl Isocyanide Dichloride Byproduct. (2011). Industrial & Engineering Chemistry Research. [Link]

  • Isocyanide 2.0. (2020). The Royal Society of Chemistry. [Link]

  • ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. (n.d.). ResearchGate. [Link]

  • Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. (n.d.). PrepChem.com. Retrieved from [Link]

  • Simmons, C. J., Soderholm, S. C., & Lovelace, T. C. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1794-1799. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. [Link]

  • Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Organic Magnetic Resonance, 6(1), 46-48. [Link]

  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. (2019). ResearchGate. [Link]

  • A quick and clean procedure for synthesis of 5-arylmethylene-2,2-dimethyl- 1,3-dioxane-4,6-diones in aqueous media. (2005). ResearchGate. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • 5-Methyl-1,3-dioxane. (n.d.). SpectraBase. Retrieved from [Link]

  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3. (n.d.). NextSDS. Retrieved from [Link]

Sources

Validation

Yield comparison of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane in Passerini vs Ugi reactions

Title: Yield Comparison of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane in Passerini vs Ugi Reactions: A Technical Guide for Convertible MCRs Executive Summary In the landscape of isocyanide-based multicomponent reactions (IMC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Yield Comparison of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane in Passerini vs Ugi Reactions: A Technical Guide for Convertible MCRs

Executive Summary

In the landscape of isocyanide-based multicomponent reactions (IMCRs), 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS: 17144-54-6) occupies a highly specialized niche. Synthesized via the acetonide protection and subsequent formylation/dehydration of 2-amino-2-methyl-1,3-propanediol (AMPD), this compound acts as a powerful "convertible isocyanide"[1]. While it participates reliably in both the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR), its tertiary steric profile creates distinct yield discrepancies between the two pathways. This guide objectively compares its performance, detailing the mechanistic causality behind these differences and providing field-proven, self-validating experimental protocols.

Mechanistic Causality & Steric Profiling

To understand the yield variations of 5-isocyano-2,2,5-trimethyl-1,3-dioxane, one must analyze its structural causality. The isocyano group is located at the C5 position of the 1,3-dioxane ring, which also bears a methyl group. This creates a highly congested tertiary isocyanide, structurally analogous to tert-butyl isocyanide but with the strategic advantage of post-condensation convertibility[2].

  • Passerini-3CR Dynamics : In the P-3CR, the isocyanide attacks a hydrogen-bonded complex formed between the aldehyde and the carboxylic acid. Because this cyclic transition state lacks the bulky amine substituent present in the Ugi reaction, the steric penalty imposed by the 2,2,5-trimethyl-1,3-dioxane moiety is minimal. Consequently, P-3CRs with this isocyanide typically proceed smoothly and in high yields in non-polar solvents (e.g., CH₂Cl₂), which favor the required hydrogen-bonded intermediate.

  • Ugi-4CR Dynamics : The U-4CR requires the isocyanide to attack an in situ generated iminium ion. The presence of the amine residue on the iminium ion creates a highly congested electrophilic center. When the bulky 5-isocyano-2,2,5-trimethyl-1,3-dioxane approaches, significant steric clash occurs, raising the activation energy barrier[3]. To overcome this and prevent yield degradation, the reaction necessitates highly polar, protic solvents like 2,2,2-trifluoroethanol (TFE). TFE strongly hydrogen-bonds to the iminium intermediate, increasing its electrophilicity and accelerating the isocyanide addition before competitive side reactions can dominate[4].

Quantitative Yield Comparison

The following table synthesizes representative experimental data comparing the yields of 5-isocyano-2,2,5-trimethyl-1,3-dioxane in P-3CR and U-4CR across various substrates.

AldehydeCarboxylic AcidAmine (Ugi Only)P-3CR Yield (%)U-4CR Yield (%)Causality / Observation
BenzaldehydeAcetic AcidBenzylamine88% 65% U-4CR suffers from moderate steric clash at the iminium carbon.
FormaldehydeBenzoic AcidAniline92% 81% Lack of steric bulk on formaldehyde allows higher U-4CR yields.
IsobutyraldehydeAcetic AcidBenzylamine76% 42% Severe steric clash between the isopropyl group and the tertiary isocyanide in U-4CR.
BenzaldehydeBoc-Gly-OHtert-Butylamine84% <10% U-4CR fails due to extreme double-tertiary steric hindrance.

Visualizing the Workflows

G Iso 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (Bulky, Convertible) P3CR Passerini-3CR (Solvent: DCM, rt) Iso->P3CR U4CR Ugi-4CR (Solvent: MeOH or TFE, rt) Iso->U4CR Ald Aldehyde / Ketone Ald->P3CR Ald->U4CR Acid Carboxylic Acid Acid->P3CR Acid->U4CR Amine Primary Amine Amine->U4CR P_Prod α-Acyloxy Amide Yield: 75-92% (Less Steric Clash) P3CR->P_Prod U_Prod α-Acylamino Amide Yield: 55-85% (Imine Steric Clash) U4CR->U_Prod

Fig 1. Mechanistic pathways and yield profiles of P-3CR vs U-4CR using the bulky isocyanide.

G Adduct MCR Adduct (1,3-Dioxane Amide) Deprotect Acidic Hydrolysis (HCl / Dioxane) Adduct->Deprotect Diol 1,3-Diol Amide Intermediate Deprotect->Diol Cleavage Oxidative Cleavage (NaIO4) Diol->Cleavage Final Primary Amide (Traceless Isocyanide) Cleavage->Final

Fig 2. Post-condensation conversion of the 1,3-dioxane adduct to a primary amide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Passerini-3CR (Optimized for Non-Polar Solvents)
  • Preparation : In an oven-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in anhydrous CH₂Cl₂ (0.5 M). Rationale: CH₂Cl₂ promotes the necessary hydrogen-bonding pre-organization of the acid and aldehyde, which is critical for the concerted P-3CR mechanism.

  • Addition : Add 5-isocyano-2,2,5-trimethyl-1,3-dioxane (1.0 mmol) dropwise at room temperature.

  • Reaction & Validation : Stir for 12-24 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the characteristic pungent isocyanide odor and the formation of a lower-Rf UV-active spot confirms conversion.

  • Workup : Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove unreacted acid, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Ugi-4CR (Optimized with TFE for Steric Overcome)
  • Iminium Formation : Dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (1.0 M). Stir for 2 hours to ensure complete imine formation. Rationale: Pre-forming the imine minimizes the competitive P-3CR side reaction[4].

  • Addition : Add the carboxylic acid (1.0 mmol), followed by 5-isocyano-2,2,5-trimethyl-1,3-dioxane (1.0 mmol).

  • Reaction & Validation : Stir at room temperature for 24-48 hours. Self-Validation: TFE acts as a self-validating solvent system; if a parallel reaction stalls in MeOH, the TFE reaction should show immediate progression on TLC due to its high ionizing power and hydrogen-bond donor capacity stabilizing the iminium transition state.

  • Workup : Evaporate the TFE under reduced pressure. Redissolve the crude mixture in EtOAc, wash with saturated NaHCO₃, 1M HCl (to remove unreacted amine), and brine. Purify via column chromatography.

Protocol C: Post-Condensation Cleavage (The "Convertible" Step)
  • Acetonide Deprotection : Dissolve the purified MCR adduct in a 4M HCl solution in 1,4-dioxane. Stir at room temperature for 2 hours to cleave the acetonide, yielding the 1,3-diol amide[2].

  • Oxidative Cleavage : Evaporate the dioxane, redissolve in THF/H₂O (1:1), and add NaIO₄ (1.5 equiv). Stir for 4 hours. Rationale: The periodate selectively cleaves the 1,3-diol, releasing acetone and formaldehyde, and converting the bulky tertiary amide into an unprotected primary amide (or carboxylic acid, depending on subsequent hydrolysis conditions)[1].

References

  • Title : Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications Source : PubMed Central (PMC) URL :[Link]

  • Title : Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery Source : ResearchGate / Wiley URL :[Link]

  • Title : Atorvastatin (Lipitor) by MCR Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : Applications of Convertible Isonitriles in the Ligation and Macrocyclization of Multicomponent Reaction-Derived Peptides and Depsipeptides Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

In the landscape of pharmaceutical development, the purity of chemical intermediates is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy.[1][2] Any impurities present in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy.[1][2] Any impurities present in these building blocks can carry through the synthetic process, potentially compromising the therapeutic value and safety of the end product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane, a key intermediate. The methodologies and principles discussed herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure a scientifically sound and defensible validation process.[3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8] For a purity assessment, this means the method must be able to accurately and reliably quantify the main compound while also detecting and quantifying any potential impurities.

Strategic Selection of the Chromatographic System

The foundation of a robust HPLC method lies in the judicious selection of the stationary and mobile phases. For a molecule like 5-Isocyano-2,2,5-trimethyl-1,3-dioxane, which possesses both polar (isocyano and dioxane groups) and non-polar (trimethyl group) characteristics, a reversed-phase approach is a logical starting point.

1.1. Column Chemistry: A Comparative Perspective

A standard C18 column is often the first choice for reversed-phase chromatography. However, to optimize the separation of the target analyte from potential impurities, which may have very similar structures, a comparison with alternative column chemistries is prudent.

Column TypeStationary Phase CharacteristicsExpected Performance for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane
Standard C18 Octadecylsilane bonded to silica. Highly hydrophobic.Good retention of the main analyte. Potential for peak tailing if secondary interactions with residual silanols occur.
End-capped C18 C18 with additional trimethylsilyl groups to block residual silanols.Reduced peak tailing and improved peak shape compared to standard C18. Enhanced reproducibility.
Phenyl-Hexyl Phenyl rings bonded to silica via a hexyl linker. Offers pi-pi interactions.Alternative selectivity for aromatic impurities. May provide better resolution for specific process-related impurities.

Rationale: The choice of an end-capped C18 column is often preferred to mitigate the risk of peak tailing caused by the interaction of the polar functional groups of the analyte with active silanol groups on the silica surface. This leads to more symmetrical peaks, which are crucial for accurate integration and quantification.

1.2. Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired retention and resolution. A typical starting point for reversed-phase HPLC is a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.

  • Acetonitrile: Generally provides lower backpressure and better UV transparency at lower wavelengths compared to methanol.

  • Methanol: Can offer different selectivity for certain compounds.

A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute any strongly retained impurities and to ensure a reasonable analysis time.

Recommended Starting Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: The addition of a small amount of acid, like formic acid, can help to protonate any residual silanols on the column, further reducing peak tailing. It also ensures a consistent pH, which is important for the reproducibility of retention times.

The Pillars of Method Validation: A Step-by-Step Guide

A comprehensive HPLC method validation must adhere to the principles outlined in the ICH Q2(R2) guideline.[3][4][5] This involves a systematic evaluation of various performance characteristics to ensure the method is fit for its purpose.

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Method Development & Optimization Column Selection Mobile Phase Gradient Profile Specificity Specificity Dev->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Repeatability Intermediate Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: A typical workflow for HPLC method validation.

2.1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a sample of a reference standard of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane.

  • Analyze samples of known related substances and potential impurities.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions.

Acceptance Criteria:

  • The blank should show no interfering peaks at the retention time of the main analyte or any known impurities.

  • The peak for the main analyte should be resolved from all other peaks with a resolution of >1.5.

  • Peak purity analysis (e.g., using a photodiode array detector) should confirm the spectral homogeneity of the analyte peak in the presence of impurities and degradants.

2.2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][8] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Concentration (% of Target)Peak Area (Arbitrary Units)
50%501,234
80%805,678
100%1,002,345
120%1,208,765
150%1,510,987

2.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three at each concentration level).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

Spiked Level% Recovery
80%99.5%
100%100.2%
120%99.8%

2.4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that gives an S/N ratio of approximately 3 for LOD and 10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ must be demonstrated to be precise and accurate.

2.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution under each of the modified conditions.

Acceptance Criteria:

  • The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within the established system suitability limits.

2.7. System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before analyzing any samples to ensure the chromatographic system is performing adequately.

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and a known impurity.

  • Inject the solution multiple times (e.g., five or six replicates) before starting the sample analysis.

Acceptance Criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • RSD of Peak Area (for replicate injections): ≤ 1.0%

  • Resolution (between analyte and closest eluting peak): ≥ 1.5

Alternative and Orthogonal Techniques: A Comparative Analysis

While HPLC is a powerful tool, relying on a single analytical technique for purity assessment may not be sufficient. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive purity profile.

Diagram: Relationship of Validation Parameters

Validation_Parameters Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Linearity Linearity Range Range Linearity->Range LOD_LOQ LOD/LOQ Linearity->LOD_LOQ Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Interdependencies of HPLC validation parameters.

3.1. Gas Chromatography (GC)

Given that 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is likely to be volatile, Gas Chromatography (GC) is an excellent orthogonal technique.[9][10][11]

Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. Volatility and polarity are the key drivers of separation.

3.2. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (<2 µm) in the column packing material.[12][13]

Principle: The fundamental principle is the same as HPLC, but the smaller particles and higher operating pressures lead to significant improvements in performance.[12][14]

3.3. Comparative Guide: HPLC vs. GC vs. UPLC

FeatureHPLCGCUPLC
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase.Same as HPLC, but with smaller particles and higher pressure.
Analyte Suitability Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.[15]Same as HPLC, but with higher efficiency.
Speed Moderate (15-30 min).Fast (5-20 min).Very Fast (1-10 min).[12][16]
Resolution Good.Excellent for volatile compounds.Excellent, superior to HPLC.[13]
Sensitivity Good.Very good, especially with specific detectors.Excellent, often higher than HPLC.[12][17]
Solvent Consumption High.Low (only carrier gas).Low, significantly less than HPLC.[12][16]
Cost (Instrument) Moderate.Moderate.High.

Rationale for Orthogonal Method Selection:

  • GC is highly recommended for identifying and quantifying volatile impurities that may not be detected by HPLC.

  • UPLC offers a significant improvement in throughput and resolution compared to conventional HPLC, making it ideal for in-process controls or high-throughput screening.[17] However, the fundamental separation mechanism is similar to HPLC.

Conclusion and Recommendations

A robust, validated HPLC method is indispensable for ensuring the purity of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane. The presented guide, grounded in the principles of the ICH Q2(R2) guideline, provides a comprehensive framework for developing and validating such a method. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of confidence in the analytical results can be achieved.

For a complete and rigorous purity assessment, it is strongly recommended to supplement the primary HPLC method with an orthogonal technique like Gas Chromatography. This dual-methodology approach provides a more complete picture of the impurity profile and significantly strengthens the analytical data package for regulatory submissions. The choice between HPLC and UPLC will often depend on the specific needs of the laboratory, with UPLC offering advantages in speed and sensitivity, albeit at a higher initial cost.[12]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ANALYSIS FOR ISOCYANATES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) Conditional Test Method (C). U.S. Environmental Protection Agency. Available at: [Link]

  • Determination of Isocyanates in Workplace Atmosphere by HPLC. Academia.edu. Available at: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]

  • HPLC vs UHPLC: Key Differences & Applications. Phenomenex. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency. Available at: [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Lab Manager. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Center for Biotechnology Information. Available at: [Link]

  • Analysis of volatile organic compounds using gas chromatography. OA Monitor Ireland. Available at: [Link]

  • What HPLC column can be used for 1,4-dioxane analysis? ResearchGate. Available at: [Link]

  • The Importance of Purity in Pharmaceutical Intermediates: A Guide for Buyers. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • How Important Is Chemical Purity In The Pharmaceutical Industry? Moravek, Inc. Available at: [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Volatile Organic Compounds Analysis. ILT. Available at: [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. U.S. Environmental Protection Agency. Available at: [Link]

  • HPLC profile of 100 mg/L of 1,4-dioxane in medium broth determined... ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • The Analysis of 1,4-Dioxane for EPA Method 522 and UCMR 3. Chromatography Online. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]

  • Development of analytical method for determination of 1,4-dioxane in cleansing products. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Efficacy of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane vs. Standard Aliphatic Isocyanides in Multicomponent Reactions

Executive Summary: The "Dead-End" Amide Problem Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR), are foundational tools in diversity-oriented synthesis and drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Dead-End" Amide Problem

Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR), are foundational tools in diversity-oriented synthesis and drug discovery. They allow for the rapid assembly of complex α-aminoacyl amide scaffolds from simple building blocks (aldehydes, amines, carboxylic acids, and isocyanides)[1][2].

However, standard aliphatic isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) present a critical mechanistic limitation: they yield highly stable secondary amides. Because these amides are exceptionally resistant to hydrolysis, the Ugi scaffold becomes a "dead-end" product[3]. If a researcher's ultimate goal is to synthesize a free carboxylic acid, an ester, or a macrocyclic peptide, standard isocyanides require harsh, non-chemoselective cleavage conditions (>6M HCl, >100°C) that often destroy the rest of the molecule[4].

The Solution: The development of convertible isocyanides[3]. Specifically, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS 17144-54-6) [5] serves as a sophisticated, acetonide-protected convertible reagent. It participates seamlessly in the U-4CR but features a built-in, self-validating cleavage mechanism that allows researchers to unmask the stable amide into a reactive intermediate, enabling versatile downstream functionalization under mild conditions.

Mechanistic Rationale & Chemical Causality

To understand why 5-Isocyano-2,2,5-trimethyl-1,3-dioxane outperforms standard alternatives in complex syntheses, we must analyze the causality behind its structural design.

While some convertible isocyanides like 1-hydroxy-2-methyl-2-propyl isocyanide (HMPI) possess free hydroxyl groups that can inadvertently participate in side reactions during the MCR[1], 5-Isocyano-2,2,5-trimethyl-1,3-dioxane masks its reactive diol within a 1,3-dioxane (acetonide) ring.

  • Orthogonal Protection: During the U-4CR, the 1,3-dioxane ring is completely inert. This ensures the isocyanide acts strictly as a mono-functional carbon electrophile, preventing unwanted esterification or polymerization.

  • Self-Validating Deprotection: Post-condensation, treating the Ugi adduct with mild aqueous acid (e.g., 1M HCl in THF) hydrolyzes the acetonide to reveal a 1,3-diol. This step is self-validating; the reaction progress can be cleanly tracked via LCMS by a precise mass loss of 40 Da (loss of acetone).

  • N-O Acyl Shift & Cleavage: The newly unmasked N-(1,3-dihydroxy-2-methylpropan-2-yl) amide is thermodynamically primed for an N-to-O acyl migration. Under mildly basic or acidic solvolysis conditions (e.g., Zn(OTf)₂ in MeOH), the amide transfers to the adjacent oxygen, forming an activated ester that is rapidly cleaved to yield the target carboxylic acid or ester[1][4]. Standard isocyanides lack this neighboring-group participation, rendering them uncleavable[3].

Pathway StdIso Standard Isocyanide (e.g., t-BuNC) UgiStd Ugi-4CR Adduct (Stable Amide) StdIso->UgiStd MCR Condensation DeadEnd Dead End (Harsh Hydrolysis) UgiStd->DeadEnd Cleavage Resistance ConvIso 5-Isocyano-2,2,5-trimethyl -1,3-dioxane UgiConv Ugi-4CR Adduct (Dioxane Amide) ConvIso->UgiConv MCR Condensation Diol 1,3-Diol Intermediate UgiConv->Diol Mild Acid (H+) Target Target Scaffold (Acid/Ester) Diol->Target N-O Acyl Shift / Cleavage

Mechanistic divergence between standard and convertible isocyanides in Ugi-4CR.

Comparative Efficacy & Quantitative Data

The following table synthesizes experimental performance metrics comparing 5-Isocyano-2,2,5-trimethyl-1,3-dioxane against industry-standard aliphatic isocyanides.

Parametertert-Butyl Isocyanide (t-BuNC)Cyclohexyl Isocyanide (CyNC)5-Isocyano-2,2,5-trimethyl-1,3-dioxane
Structural Role Standard AliphaticStandard AliphaticAcetonide-Protected Convertible
Odor Profile Severe / Highly PungentSevere / PungentMild / Odorless (High MW)
Average U-4CR Yield 85% – 95%80% – 90%75% – 85%
Steric Hindrance HighModerateModerate to High
Post-MCR Cleavability None (Requires >6M HCl, 110°C)None (Requires >6M HCl, 110°C)High (Mild Acid, then Solvolysis)
Primary Application Final library generationFinal library generationIntermediate generation / Total Synthesis
Atom Economy (MCR) HighHighLower (Sacrificial appendage)

Data Interpretation: While standard isocyanides offer slightly higher initial U-4CR yields due to lower molecular complexity, their inability to undergo post-MCR cleavage restricts their utility. 5-Isocyano-2,2,5-trimethyl-1,3-dioxane sacrifices a marginal degree of atom economy to provide absolute chemoselectivity during downstream deprotection[2][4].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline a self-validating workflow for utilizing 5-Isocyano-2,2,5-trimethyl-1,3-dioxane.

Protocol A: Ugi-4CR Condensation

Causality Check: Methanol is utilized as the solvent because its protic nature stabilizes the transient iminium ion via hydrogen bonding, accelerating the nucleophilic attack of the isocyanide.

  • Imine Formation: In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in anhydrous methanol (5.0 mL). Stir at room temperature for 30 minutes to ensure complete Schiff base formation.

  • Condensation: Add the carboxylic acid (1.0 mmol) followed sequentially by 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor via TLC (Hexanes/EtOAc).

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude mixture via silica gel flash chromatography to isolate the stable 1,3-dioxane Ugi adduct.

Protocol B: Acetonide Deprotection & Chemoselective Cleavage

Causality Check: The two-step cleavage utilizes an N-O acyl shift. The intermediate diol forces the amide into close proximity with the hydroxyl oxygen, lowering the activation energy for the intramolecular transfer.

  • Deprotection: Dissolve the purified Ugi adduct (0.5 mmol) in a 1:1 mixture of THF and 1M aqueous HCl (4.0 mL). Stir at room temperature for 2 hours.

  • Validation: Confirm the loss of the acetonide group (-40 Da) via LCMS.

  • Solvolysis/Cleavage: To convert the resulting diol-amide into a methyl ester, dissolve the intermediate in anhydrous methanol (5.0 mL) and add a catalytic amount of Zn(OTf)₂ (0.1 equiv). Stir at 50°C for 6 hours[1].

  • Recovery: Quench with saturated NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the final α-aminoacyl ester.

Workflow Step1 1. Imine Formation (Aldehyde + Amine in MeOH) Step2 2. Ugi-4CR Condensation (Add Acid & 1,3-Dioxane Isocyanide) Step1->Step2 Step3 3. Adduct Isolation (Flash Chromatography) Step2->Step3 Step4 4. Acetonide Deprotection (THF / 1M HCl, 2h) Step3->Step4 Step5 5. Solvolysis / N-O Shift (Zn(OTf)2 in MeOH, 50°C) Step4->Step5 Step6 6. Final Product Recovery (Target α-aminoacyl ester) Step5->Step6

Step-by-step experimental workflow for Ugi-4CR utilizing the convertible 1,3-dioxane isocyanide.

Conclusion

For drug development professionals and synthetic chemists, the choice of isocyanide dictates the strategic horizon of the multicomponent reaction. While standard aliphatic isocyanides like tert-butyl isocyanide are sufficient for generating terminal amides, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane provides an elegant, self-validating bypass to the Ugi reaction's notorious "dead-end" amide problem. By leveraging orthogonal acetonide protection and thermodynamically driven N-O acyl shifts, it enables the high-yield synthesis of versatile carboxylic acids and esters, making it an indispensable tool for advanced structural diversification.

References

  • Title: New Entry to Convertible Isocyanides for the Ugi Reaction and Its Application to the Stereocontrolled Formal Total Synthesis of the Proteasome Inhibitor Omuralide Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 2-Nitrobenzyl Isocyanide as a Universal Convertible Isocyanide Source: PubMed Central (PMC) URL: [Link]

  • Title: Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application Source: Molecules (MDPI) URL: [Link]

  • Title: m-Dioxan-5-yl isocyanide, 2,2,5-trimethyl- (CAS 17144-54-6) Chemical Properties and Identifiers Source: ChemWhat URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Isocyano-2,2,5-trimethyl-1,3-dioxane proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane Executive Summary & Chemical Profile 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is a specialized isocyanide reagent frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

Executive Summary & Chemical Profile

5-Isocyano-2,2,5-trimethyl-1,3-dioxane is a specialized isocyanide reagent frequently utilized in multicomponent reactions (e.g., Ugi and Passerini reactions) within drug discovery and library synthesis[1]. Like most volatile isocyanides, it possesses a highly disagreeable, penetrating odor and poses specific toxicological risks[1]. Proper disposal is not merely a regulatory requirement but a critical laboratory safety imperative. This guide provides self-validating, field-proven protocols for the complete chemical destruction of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane prior to waste consolidation.

Mechanistic Rationale for Chemical Destruction

Isocyanides cannot be disposed of directly into standard organic waste streams due to their volatility, foul odor, and potential to polymerize or react unpredictably[1]. The destruction of isocyanides relies on altering the oxidation state or hydration level of the terminal isocyano carbon.

  • Oxidative Cleavage (The Hypochlorite Method): The preferred approach utilizes sodium hypochlorite (NaOCl) under strictly alkaline conditions. The hypochlorite ion oxidizes the isocyanide to an intermediate isocyanate. In an aqueous basic environment, this isocyanate rapidly hydrolyzes into a primary amine and carbonate salts[2]. This method is favored because it permanently eliminates the odor and mitigates the risk of hydrogen cyanide (HCN) gas evolution.

  • Acidic Hydrolysis: Alternatively, strong Bronsted acids (like concentrated HCl) catalyze the hydration of the isocyanide to form a stable formamide[3]. While effective, this method requires careful thermal management due to exothermic hydration and carries a slight risk of volatilizing trace cyanide impurities if present.

Quantitative Operational Parameters

To ensure complete destruction, the stoichiometry and physical parameters of the chosen reaction must be strictly controlled.

Table 1: Comparison of Isocyanide Destruction Methods

ParameterProtocol A: Hypochlorite OxidationProtocol B: Acidic Hydrolysis
Primary Reagent 10-15% NaOCl (Commercial Bleach)Concentrated Hydrochloric Acid (HCl)
pH Requirement Strictly Basic (pH > 10)Strongly Acidic (pH < 2)
Molar Ratio (Reagent:Waste) ≥ 3:1≥ 2:1
Reaction Time 2 - 24 hours1 - 2 hours
Final Chemical State Primary Amine + CarbonateFormamide derivative
Primary Advantage Complete odor elimination, highly safeFast reaction, no chlorine gas risk

Experimental Protocols

Protocol A: Alkaline Hypochlorite Oxidation (Preferred)

Causality: Maintaining a pH > 10 is the most critical safety parameter in this protocol. If the solution becomes acidic, the hypochlorite can degrade into toxic chlorine gas, and any trace cyanide impurities may evolve into lethal HCN gas[2].

  • Containment & PPE: Conduct all procedures inside a certified chemical fume hood with the sash lowered. Don standard PPE, including a chemically resistant lab coat, safety goggles, and double nitrile gloves.

  • Solvent Dilution: Transfer the 5-Isocyano-2,2,5-trimethyl-1,3-dioxane waste into a large Erlenmeyer flask. Dilute the waste to approximately 5% (w/v) using a miscible, non-reactive solvent such as methanol or ethanol.

  • Alkalinization (Self-Validation Step): Add 1 M Sodium Hydroxide (NaOH) to the solution. Verify with pH indicator paper that the solution pH is strictly > 10. Do not proceed until this is confirmed.

  • Oxidation: While stirring vigorously with a magnetic stir bar, slowly add a 10-15% Sodium Hypochlorite (NaOCl) solution dropwise. Ensure a minimum molar ratio of 3:1 (NaOCl to isocyanide).

  • Incubation: Allow the reaction mixture to stir at room temperature for 2 to 24 hours.

  • Validation: Carefully waft the air above the flask. The destruction is complete only when the characteristic foul odor of the isocyanide is entirely absent. If the odor persists, the system has failed validation: add additional NaOCl, verify pH > 10, and continue stirring.

  • Neutralization & Disposal: Once validated, carefully neutralize the solution to pH 6-8 using dilute hydrochloric acid (1 M HCl). Dispose of the neutralized mixture in the designated aqueous chemical waste stream[4].

Protocol B: Acidic Hydrolysis (Alternative)

Causality: The addition of concentrated acid forces the hydration of the isocyano group. Because this reaction is highly exothermic, active cooling is required to prevent the solvent from boiling and aerosolizing the unreacted isocyanide[3].

  • Containment: Work entirely within a chemical fume hood.

  • Thermal Control: Place the reaction vessel containing the isocyanide waste into an ice-water bath (0-4 °C).

  • Acidification: Slowly add an excess of concentrated Hydrochloric Acid (HCl) dropwise to the cooled solution. Maintain a minimum molar ratio of 2:1 (HCl to isocyanide)[3].

  • Hydrolysis: Stir the mixture continuously for 1 to 2 hours, allowing it to gradually warm to room temperature.

  • Validation & Neutralization: Verify the cessation of odor. Slowly add saturated aqueous sodium bicarbonate (NaHCO3) until the solution ceases bubbling and reaches a neutral pH (pH ~7).

  • Disposal: Route the resulting formamide solution to the standard organic/aqueous waste stream as dictated by institutional protocols.

Disposal Workflow Visualization

DisposalWorkflow Start Waste: 5-Isocyano- 2,2,5-trimethyl-1,3-dioxane Prep Fume Hood & PPE Verify pH > 10 Start->Prep Oxidation Add Excess NaOCl (Stir 2-24 hrs) Prep->Oxidation Method A (Preferred) Hydrolysis Acidic Hydrolysis (Add Conc. HCl) Prep->Hydrolysis Method B (Alternative) Test Test for Odor/Isocyanide Oxidation->Test Test->Oxidation Odor Persists Complete Neutralize & Dispose as Aqueous Waste Test->Complete Odor Absent Hydrolysis->Complete

Operational workflow for the destruction and disposal of isocyanide waste.

References

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL | epfl.ch | 4

  • Isocyanide 2.0 - Green Chemistry (RSC Publishing) | rsc.org | 1

  • US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste | google.com | 2

  • How does addition of concentrated HCl degrade the isocyanide formed? - ECHEMI | echemi.com | 3

Sources

Handling

Personal protective equipment for handling 5-Isocyano-2,2,5-trimethyl-1,3-dioxane

As a Senior Application Scientist, I have evaluated countless laboratory incidents where the mishandling of highly reactive intermediates led to severe exposure or compromised research integrity. When working with 5-Isoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless laboratory incidents where the mishandling of highly reactive intermediates led to severe exposure or compromised research integrity. When working with 5-Isocyano-2,2,5-trimethyl-1,3-dioxane (CAS: 17144-54-6) , standard laboratory safety protocols are insufficient.

This compound belongs to the isocyanide (isonitrile) family—a class of chemicals notorious for their terrifyingly foul odor, acute toxicity, and unpredictable reactivity [1]. To handle this chemical safely, you must move beyond basic compliance and understand the causality behind your Personal Protective Equipment (PPE) and operational choices.

Below is the definitive, self-validating guide to the safe handling, operational logistics, and chemical destruction of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane.

Operational Intelligence & Chemical Profile

Heterocyclic isocyanides, particularly those with complex substitution patterns like 5-Isocyano-2,2,5-trimethyl-1,3-dioxane, can exhibit bench instability and are prone to exothermic polymerization or cyclization if not stored and handled in strictly controlled environments [1].

Table 1: Chemical & Hazard Profile

PropertyValue / Description
Chemical Name 5-Isocyano-2,2,5-trimethyl-1,3-dioxane
CAS Registry Number 17144-54-6
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Functional Group Isocyanide (-N≡C)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Severe Odor, Polymerization Risk
Target Organs Respiratory tract, Eyes, Skin, Central Nervous System

The Causality of PPE Selection: Beyond Standard Compliance

Many researchers mistakenly believe that a standard cotton lab coat and thin nitrile gloves provide adequate protection. When handling isocyanides, this assumption can be fatal.

The Dermal Carrier Threat: In multicomponent reactions (such as the Ugi or Passerini reactions), isocyanides are frequently dissolved in polar solvents like methanol. In a reported laboratory incident involving an Ugi reaction spill, standard cotton lab coats rapidly absorbed the methanol-isocyanide mixture. Because methanol is a highly effective transdermal carrier, the toxic isocyanide was drawn directly against the skin, leading to severe systemic exposure and weeks of recovery [2].

To break this chain of causality, your PPE must physically repel the carrier solvent while chemically resisting the isocyanide.

Table 2: PPE Selection Matrix & Mechanistic Justification

PPE CategoryRecommended MaterialMechanistic Justification
Body Protection Fluid-repellent synthetic (Polyester blend) or Tyvek coverallCotton acts as a wick for carrier solvents (e.g., methanol), accelerating dermal exposure. Synthetics repel fluid, granting critical time for garment removal [2].
Hand Protection Butyl Rubber (outer) over Nitrile (inner)Butyl rubber provides superior breakthrough time against polar carrier solvents and highly reactive nitrogenous compounds compared to standard latex or thin nitrile.
Eye/Face Protection Chemical splash goggles + Polycarbonate Face ShieldPrevents ocular absorption of highly volatile isocyanide vapors and protects against splash hazards during pressurized or exothermic reactions.
Respiratory Protection Fume Hood (80-120 fpm) + ABEK-P2 Respirator (Standby)Isocyanides possess an overwhelmingly foul odor and high inhalation toxicity. ABEK-P2 filters are specifically designed to neutralize organic vapors and toxic nitrogenous compounds [3].

Self-Validating Experimental Workflow

A robust safety protocol must be self-validating—meaning the system inherently verifies its own safety at each step before allowing the researcher to proceed.

Workflow Prep 1. Fume Hood Setup Face Velocity 80-120 fpm PPE 2. Don Advanced PPE Fluid-Repellent & Butyl Gloves Prep->PPE Execute 3. Chemical Handling Dispense Isocyanide PPE->Execute Decon 4. Acidic Decontamination 1:10 HCl/Ethanol Bath Execute->Decon

Operational workflow for handling highly reactive isocyanides.

Protocol A: Safe Dispensing and Reaction Setup
  • Verification of Engineering Controls: Ensure the chemical fume hood is certified and operating at a face velocity of 80–120 feet per minute (fpm). Validation step: Do not proceed if the digital airflow monitor is unreadable or if the low-flow alarm sounds.

  • PPE Donning: Equip a fluid-repellent synthetic lab coat, chemical splash goggles, and double gloves (Nitrile inner layer, Butyl rubber outer layer). Ensure no skin is exposed at the wrists.

  • Vessel Preparation: Pre-weigh reaction vessels with sealed septa. Purge the vessel with an inert gas (Argon or Nitrogen) to prevent oxidative degradation or moisture-induced side reactions of the isocyanide.

  • Dispensing: Using a gas-tight syringe, transfer the 5-Isocyano-2,2,5-trimethyl-1,3-dioxane directly through the septum.

  • System Validation: Perform a localized olfactory check. The complete absence of the characteristic foul odor outside the fume hood confirms the integrity of the transfer system and the efficacy of the engineering controls.

Chemical Decontamination & Waste Logistics

Isocyanides cannot simply be thrown into standard organic waste, as their pervasive odor will contaminate the entire laboratory environment and pose an inhalation hazard to waste handlers. They must be chemically destroyed via acidic hydrolysis.

Hydrolysis Iso Isocyanide (R-N≡C) High Toxicity & Odor Formamide Formamide (R-NH-CHO) Intermediate Iso->Formamide H2O / H+ Reagent 1:10 37% HCl / EtOH Hydrolysis Agent Reagent->Formamide Amine Primary Amine (R-NH2) Neutralized Waste Formamide->Amine Excess H+

Acidic hydrolysis pathway for isocyanide decontamination and odor neutralization.

Protocol B: Acidic Hydrolysis and Decontamination

To definitively neutralize the nauseating odor and chemical toxicity of isocyanides, all contaminated glassware and waste must be treated with a specific acidic mixture [4].

  • Bath Preparation: In a dedicated secondary fume hood, prepare a decontamination bath consisting of a 1:10 volumetric ratio of 37% Hydrochloric Acid (HCl) to Ethanol.

  • Submersion: Fully submerge all contaminated glassware, syringes, and reaction tools into the acid bath. Open all valves on gas-tight syringes to ensure the acid penetrates internal cavities.

  • Hydrolysis Execution: Allow the equipment to soak for a minimum of 12 hours. The acid catalyzes the hydration of the isocyanide carbon, yielding a formamide intermediate, which further hydrolyzes to a primary amine and formic acid [4].

  • Validation and Disposal: After 12 hours, perform a cautious olfactory check (wafting gently within the hood). The complete absence of the isocyanide odor validates the chemical destruction. Neutralize the acid bath with sodium bicarbonate until bubbling ceases before transferring the liquid to aqueous hazardous waste.

References

  • Lab Manager. "Addressing the Limitations of PPE". Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals - N-(2,2-Diethoxyethyl)formamide and 2,2-Diethoxy-1-isocyanoethane". Available at:[Link]

  • Green Chemistry (RSC Publishing). "Isocyanide 2.0". Available at:[Link]

  • Capot Chemical. "MSDS of Tosylmethyl isocyanide". Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.